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Dihydromollugin

Cat. No.: B3029270
M. Wt: 286.32 g/mol
InChI Key: AKPYYGWMASCNAF-UHFFFAOYSA-N
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Description

Dihydromollugin, also referred to as 3,4-dihydromollugin, is a compound of interest in pharmacological research. It is a derivative of mollugin, a primary constituent found in the traditional medicinal plant Rubia cordifolia L. . Scientific studies have screened synthetic analogues of mollugin for various biological activities. Among these, 3,4-dihydromollugin has been identified as a lead compound, demonstrating potent antiviral activity with an IC50 value of 2.0 μg/mL in studies using human hepatoma Hep3B cells . Furthermore, in evaluations of antioxidant capacity, the compound was found to exhibit greater activity than the common synthetic antioxidant BHT (butylated hydroxytoluene) . These promising results in early research highlight the value of this compound as an investigational tool for probing antiviral mechanisms and oxidative stress pathways. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B3029270 Dihydromollugin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYYGWMASCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydromollugin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin is a naturally occurring naphthoquinone derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the plant Rubia cordifolia L., commonly known as Indian Madder or Manjistha.[1] This perennial climbing plant, belonging to the Rubiaceae family, has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1] The roots of Rubia cordifolia are rich in a variety of bioactive compounds, including anthraquinones and naphthoquinones, with this compound being a notable constituent.[1] While other species within the Rubiaceae family are known to produce related compounds, Rubia cordifolia remains the most cited and commercially viable source for the isolation of this compound and its precursor, mollugin.

Isolation and Purification of this compound

The isolation of this compound from Rubia cordifolia involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methods for the isolation of mollugin, a closely related and more extensively studied compound from the same plant source. These methods are directly applicable to the isolation of this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This method offers a more efficient extraction compared to conventional techniques.

  • Plant Material Preparation: Air-dry the roots of Rubia cordifolia and grind them into a coarse powder.

  • Extraction:

    • Place the powdered root material in a suitable vessel for microwave extraction.

    • Add 70% (v/v) ethanol as the extraction solvent at a solid-liquid ratio of 1:20 (g/mL).

    • Apply microwave power of approximately 460 W for an extraction time of 4 minutes.

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Conventional Solvent Extraction

  • Plant Material Preparation: As described in Protocol 1.

  • Extraction:

    • The powdered root bark (e.g., 175g) is subjected to successive extractions, first with a 1:1 chloroform/methanol mixture (e.g., 2.4L) and then with methanol (e.g., 1.2L).[2]

    • The mixture is agitated, for instance on a rotary shaker, for a specified duration.

  • Filtration and Concentration:

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure to yield the crude extract.[2]

Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective technique for the purification of target compounds from complex mixtures.

  • Crude Extract Preparation: The crude extract obtained from the initial extraction is used as the starting material. For enhanced purity of the starting material, an ethyl acetate-water partition can be performed.

  • Solvent System: A two-phase solvent system is employed. A commonly used system for mollugin purification is light petroleum (boiling point 60-90°C)-ethanol-diethyl ether-water in a volumetric ratio of 5:4:3:1.

  • HSCCC Operation:

    • The upper phase of the solvent system is used as the stationary phase.

    • The lower phase is used as the mobile phase.

    • The crude extract is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC instrument.

    • The separation is performed at an appropriate flow rate and rotational speed.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

  • Final Purification: The fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

Data Presentation

The following table summarizes quantitative data obtained from the isolation of mollugin, which serves as a representative analogue for this compound.

ParameterValueReference
Starting MaterialCrude ethanol extract of Rubia cordifolia
Purification MethodHigh-Speed Counter-Current Chromatography (HSCCC)
Yield46 mg from 500 mg of crude extract
Purity98.5% (as determined by HPLC)

Biological Activity and Signaling Pathways

This compound and its analogue mollugin have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Mollugin and its derivatives have been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the suppression of the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] By blocking this pathway, this compound can reduce the expression of pro-inflammatory genes, including cytokines and chemokines.

This compound's inhibition of the NF-κB pathway.
JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in the inflammatory process. Mollugin has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the JAK-STAT pathway.[7][8] It is suggested that mollugin acts as a JAK2 inhibitor, thereby preventing the phosphorylation of STAT1 and STAT3 and subsequent downstream inflammatory gene expression.[7][8]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_p P-STAT STAT->STAT_p STAT_dimer P-STAT Dimer STAT_p->STAT_dimer Dimerizes Genes Inflammatory Gene Expression STAT_dimer->Genes Induces Transcription This compound This compound This compound->JAK2 Inhibits

Inhibition of the JAK-STAT pathway by this compound.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is a systematic process that progresses from the raw plant material to the pure, identified compound.

Experimental_Workflow Plant Rubia cordifolia (Roots) Drying Drying and Grinding Plant->Drying Extraction Extraction (e.g., MAE with 70% EtOH) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., HSCCC) CrudeExtract->Purification Fractions Fraction Collection Purification->Fractions Analysis Purity Analysis (HPLC) Fractions->Analysis PureCompound Pure this compound Analysis->PureCompound Identification Structural Elucidation (NMR, MS) PureCompound->Identification FinalProduct Characterized This compound Identification->FinalProduct

Workflow for this compound isolation.

Conclusion

This compound, sourced from the roots of Rubia cordifolia, represents a promising natural product with well-documented anti-inflammatory potential. The isolation and purification of this compound can be efficiently achieved through a combination of modern extraction techniques and advanced chromatographic methods. Further investigation into its mechanisms of action, particularly its inhibitory effects on the NF-κB and JAK-STAT signaling pathways, will be crucial for its development as a potential therapeutic agent for inflammatory diseases. This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

A Technical Guide to the Synthesis and Purification of Dihydromollugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a naturally occurring naphthoic acid ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and data to support research and development efforts. The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, Mollugin. This guide will first detail the synthesis of Mollugin, followed by its conversion to this compound and the subsequent purification process.

Synthesis of Mollugin

The synthesis of Mollugin serves as the foundational step in obtaining this compound. A robust method for synthesizing Mollugin initiates from methyl 1,4-dihydroxynaphthalene-2-carboxylate.

Experimental Protocol: Synthesis of Mollugin
  • Reaction Setup: A solution of methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 equivalent) is prepared in toluene.

  • Addition of Reagents: To this solution, add 3-chloro-3-methyl-1-butyne (3 equivalents), potassium carbonate (K2CO3, 2 equivalents), and copper(I) chloride (CuCl, 1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen (N2) atmosphere for 24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Crude Purification: Upon completion, the mixture is filtered and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude Mollugin is purified by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (10:1).[1]

Synthesis of this compound

This compound is synthesized from Mollugin via catalytic hydrogenation. This reaction selectively reduces the double bond in the pyran ring of the Mollugin molecule.

Experimental Protocol: Catalytic Hydrogenation of Mollugin
  • Catalyst Selection: A common catalyst for such hydrogenations is Palladium on carbon (Pd/C) or Platinum dioxide (PtO2).

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle), dissolve Mollugin in an appropriate solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add the hydrogenation catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: The vessel is then placed in a hydrogenation apparatus, flushed with hydrogen gas, and pressurized (typically 1-4 atm). The reaction is stirred at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.

Synthesis Workflow

Synthesis_Workflow cluster_mollugin Mollugin Synthesis cluster_this compound This compound Synthesis Start_Mollugin Methyl 1,4-dihydroxynaphthalene-2-carboxylate Reagents_Mollugin 3-chloro-3-methyl-1-butyne, K2CO3, CuCl, Toluene Start_Mollugin->Reagents_Mollugin Add Reaction_Mollugin Reflux, 24h, N2 Reagents_Mollugin->Reaction_Mollugin React Purification_Mollugin Column Chromatography (Petroleum ether:EtOAc 10:1) Reaction_Mollugin->Purification_Mollugin Purify Mollugin_Product Mollugin Purification_Mollugin->Mollugin_Product Start_Dihydro Mollugin Reagents_Dihydro H2, Catalyst (e.g., Pd/C), Solvent (e.g., EtOH) Start_Dihydro->Reagents_Dihydro Add Reaction_Dihydro Catalytic Hydrogenation Reagents_Dihydro->Reaction_Dihydro React Dihydromollugin_Product This compound Reaction_Dihydro->Dihydromollugin_Product

Caption: Synthetic pathway from starting material to this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting material, byproducts, and residual catalyst. Column chromatography is the recommended method for this purpose.

Experimental Protocol: Column Chromatography Purification

A specific, validated protocol for the purification of this compound is not detailed in the available literature. However, a general procedure using silica gel column chromatography can be adapted and optimized.

  • Preparation of the Column: A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase using a suitable solvent to create a slurry.

  • Loading the Sample: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a mobile phase. The polarity of the mobile phase is a critical parameter and should be determined by preliminary TLC analysis. A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Prep Prepare Silica Gel Column Crude_Product->Column_Prep Sample_Loading Load Sample onto Column Column_Prep->Sample_Loading Elution Elute with Mobile Phase (e.g., Hexane:EtOAc gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis TLC_Analysis->Fraction_Collection Impure Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Pure Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Data Presentation

Table 1: Synthesis and Purification Summary (Hypothetical Data)
StepProductStarting MaterialKey Reagents/MethodYield (%)Purity (%)
1MolluginMethyl 1,4-dihydroxynaphthalene-2-carboxylate3-chloro-3-methyl-1-butyne, K2CO3, CuCl70-80>95 (after chromatography)
2This compoundMolluginCatalytic Hydrogenation (e.g., Pd/C, H2)85-95>98 (after chromatography)

Note: The yield and purity data for the catalytic hydrogenation of Mollugin are hypothetical and should be determined experimentally.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature. Researchers should acquire and interpret these spectra to confirm the structure of the synthesized compound. The expected spectra would show the absence of the vinyl protons present in Mollugin and the appearance of new aliphatic protons corresponding to the reduced pyran ring.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological signaling pathways directly modulated by this compound. While related compounds have been studied for their effects on pathways such as MAPK/ERK and PI3K/Akt, dedicated research is required to elucidate the specific molecular mechanisms of action for this compound.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound, starting from the synthesis of its precursor, Mollugin. While the synthesis of Mollugin is well-documented, the catalytic hydrogenation to this compound and its subsequent purification require further experimental optimization to establish a robust and reproducible protocol. The lack of detailed spectroscopic and biological data for this compound highlights an area ripe for further investigation, offering opportunities for novel discoveries in the field of medicinal chemistry and drug development.

References

Dihydromollugin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Dihydromollugin, a naturally occurring naphthoic acid ester. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a derivative of mollugin, a compound found in plants of the Rubiaceae family. Its chemical structure is characterized by a dihydropyran ring fused to a naphthoquinone core.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate
CAS Number 60657-93-4[1][2][3]
Molecular Formula C₁₇H₁₈O₄[1][2][3][4]
SMILES O=C(C1=C(CCC(C)(C)O2)C2=C3C=CC=CC3=C1O)OC[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 286.32 g/mol [1][2]
Appearance Solid[5]
Melting Point Data not available[5]
Boiling Point Data not available[5]
Solubility Data not available[5]
Stability Stable under recommended storage conditions.[5] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]

Natural Occurrence and Synthesis

This compound is a natural product isolated from various plant species, most notably from the roots of Rubia cordifolia and Pentas longiflora.[4] These plants have a history of use in traditional medicine.[4]

The chemical synthesis of this compound has been reported, providing a means to obtain the pure compound for research purposes. One synthetic approach involves the reaction of 1,4-dihydroxy-2-naphthoic acid as a starting material.[6] Another reported synthesis involves the subsequent oxidation of the intermediate 3,4-dihydromollugin with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield mollugin.[6]

Biological Activity

This compound has been reported to exhibit several biological activities, including antiviral and anti-tumor properties.[6] However, detailed mechanistic studies on the purified compound are limited. Much of the current understanding is derived from studies on the extracts of Rubia cordifolia or on the closely related and more abundant compound, mollugin.

Antiviral Activity

Extracts of Rubia cordifolia, containing this compound, have shown inhibitory activity against the Hepatitis B virus.[1] The specific contribution and mechanism of action of this compound to this activity require further investigation.

Anti-Tumor and Cytotoxic Activity

This compound is mentioned among the constituents of Rubia cordifolia which is known for its anti-tumor properties.[6] While direct studies on this compound are scarce, the related compound mollugin has been shown to induce apoptosis in various cancer cell lines.[7] It is plausible that this compound shares some of these cytotoxic activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively reported in the literature. However, standard assays for cytotoxicity and antiviral activity can be adapted.

Cytotoxicity Assay (MTT Assay) - General Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Workflow for a General MTT Assay:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 H->I

General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of the extracts from which it is isolated and of related compounds like mollugin, some potential pathways can be hypothesized. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation for this compound.

Hypothetical Anti-Inflammatory and Anti-Tumor Signaling

Mollugin has been reported to exert anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. Given the structural similarity, this compound might act through a similar mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound (Hypothesized) This compound->IKK Inhibits? Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, iNOS, Bcl-2) NFkB_n->Genes Induces Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic applications, particularly in the areas of antiviral and anti-cancer research. While its basic chemical properties are known, there is a significant lack of data regarding its specific physical properties, detailed biological activity, and mechanism of action. Future research should focus on:

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its further development.

  • Isolation and Purification: Development of standardized protocols for the efficient isolation and purification of this compound from its natural sources.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by purified this compound to validate its antiviral and anti-tumor activities.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this promising natural compound.

References

Spectroscopic and Mechanistic Insights into Dihydromollugin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a derivative of the naturally occurring compound mollugin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Mollugin itself has been recognized for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This technical guide provides a comprehensive overview of the spectroscopic data of mollugin, which serves as a proxy for this compound in the absence of specific data for the latter, and delves into the mechanistic aspects of its presumed biological activity. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel anti-inflammatory agents.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of mollugin and its derivatives is heavily reliant on ¹H and ¹³C NMR spectroscopy.[1] The following tables summarize the theoretical chemical shifts for the core structure.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-33.5 - 3.7m-
H-42.8 - 3.0m-
H-77.9 - 8.1d8.0
H-87.4 - 7.6t7.5
H-97.6 - 7.8t7.5
H-108.2 - 8.4d8.0
OCH₃3.9 - 4.1s-
CH₃ (C2')1.4 - 1.6s-
CH₃ (C2')1.4 - 1.6s-

Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C-275 - 80
C-330 - 35
C-420 - 25
C-4a120 - 125
C-5155 - 160
C-6110 - 115
C-6a130 - 135
C-7125 - 130
C-8120 - 125
C-9128 - 133
C-10115 - 120
C-10a145 - 150
C-10b118 - 123
C=O165 - 170
OCH₃50 - 55
C-2'78 - 83
CH₃ (C2')25 - 30
CH₃ (C2')25 - 30

Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of synthetic compounds. For mollugin derivatives, HRMS is used to verify the successful synthesis and purity of the compounds.[1]

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺287.1283
[M+Na]⁺309.1102

Note: These values are calculated based on the presumed molecular formula of this compound (C₁₇H₁₈O₄).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of mollugin derivatives, which would be applicable to this compound.

Synthesis of Mollugin Derivatives

Mollugin is typically prepared by the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene. This compound would likely be synthesized via the catalytic hydrogenation of mollugin.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using a high-resolution mass spectrometer, such as a UHPLC-Q-Orbitrap MS. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

Signaling Pathway Analysis

Mollugin and several "dihydro-" compounds, such as Dihydromyricetin and Dihydrotanshinone I, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[4]

The canonical NF-κB signaling pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.

It is proposed that this compound, like its parent compound and other related molecules, inhibits this pathway. The diagram below illustrates the key steps in the NF-κB signaling cascade and the likely point of intervention for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB P IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Ub Ubiquitination IkB-NF-kB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degraded Proteasome->NF-kB Released This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1. Proposed mechanism of this compound action on the NF-κB signaling pathway.

Conclusion

This technical guide provides a summary of the available spectroscopic information and a hypothesized mechanism of action for this compound. While direct experimental data for this compound remains to be published, the data from its parent compound, mollugin, and related "dihydro-" compounds offer valuable insights into its potential chemical and biological properties. The inhibition of the NF-κB signaling pathway represents a promising avenue for the development of this compound as a novel anti-inflammatory agent. Further research is warranted to isolate or synthesize this compound, fully characterize its spectroscopic properties, and validate its efficacy and mechanism of action in preclinical models.

References

Dihydromollugin: A Technical Guide to its Biological Activity and Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a natural naphthoic acid ester derived from the plant Rubia cordifolia, is a compound of emerging interest in the field of pharmacology. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activity of this compound and Mollugin Derivatives

This compound and other derivatives of mollugin have demonstrated a range of biological activities, most notably antiviral and anti-inflammatory effects. The primary mechanism of action for the anti-inflammatory properties of mollugin derivatives has been identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound and related mollugin derivatives.

CompoundBiological ActivityTest SystemQuantitative Value
This compound Antiviral (Hepatitis B Virus)Human Hep3B cellsIC50: 2 µg/mL
This compound CytotoxicityHuman Hep3B cellsCC50: 8.2 µg/mL
Mollugin Derivative (6d) NF-κB InhibitionHeLa cellsIC50: 3.81 µM[1]
Mollugin Derivative (4f) Anti-inflammatoryXylene-induced ear edema in mice83.08% inhibition[1][2]
Mollugin Anti-inflammatoryXylene-induced ear edema in mice49.72% inhibition[3]
Ibuprofen (Reference) Anti-inflammatoryXylene-induced ear edema in mice47.51% inhibition[3]
Mesalazine (Reference) Anti-inflammatoryXylene-induced ear edema in mice47.24% inhibition[3]

Signaling Pathways

The anti-inflammatory effects of mollugin and its derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1]

NF_kappa_B_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene Inflammatory Gene Expression Mollugin Mollugin & Derivatives Mollugin->IKK Inhibits DNA->Gene Induces Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by mollugin and its derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay against Hepatitis B Virus (HBV)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against HBV in a stable HBV-producing cell line.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.[2][4][5]

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound (or test compound)

  • Lamivudine (positive control)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for Hepatitis B surface antigen (HBsAg)

  • Reagents for quantifying HBV DNA (e.g., real-time PCR)

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 4 × 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control (lamivudine) in the culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 8 days), changing the medium with freshly prepared compounds daily.[2]

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the amount of HBsAg in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Optionally, extract HBV DNA from the supernatants and quantify using real-time PCR to assess the effect on viral replication.[4]

  • Calculate the percentage of inhibition of HBsAg secretion (and HBV DNA replication) for each concentration of the compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cell viability and cytotoxic effects of a compound.

Cell Line: Human Hep3B cells (or other relevant cell line).

Materials:

  • Hep3B cells

  • DMEM with 10% FBS and antibiotics

  • This compound (or test compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate CC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cytotoxicity assay.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Cell Line: HeLa cells (or other suitable cells) transiently or stably transfected with an NF-κB-driven luciferase reporter construct.

Materials:

  • Transfected HeLa cells

  • DMEM with 10% FBS and antibiotics

  • Mollugin derivative (or test compound)

  • TNF-α (or other NF-κB activator)

  • 96-well opaque plates

  • Luciferase assay reagent

Procedure:

  • Seed the transfected HeLa cells in a 96-well opaque plate.

  • Pre-treat the cells with different concentrations of the mollugin derivative for a specified time.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include a non-stimulated control and a stimulated vehicle control.

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity (e.g., to a co-transfected control reporter or total protein concentration).

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 value from the dose-response curve.

Xylene-Induced Ear Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Animals: Male Kunming mice (or other suitable strain).

Materials:

  • Mice

  • Mollugin derivative (or test compound)

  • Xylene

  • Reference anti-inflammatory drug (e.g., ibuprofen)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups: control, model (xylene only), positive control (reference drug), and test groups (different doses of the mollugin derivative).

  • Administer the test compounds and the reference drug to the respective groups (e.g., by oral gavage) one hour before inducing inflammation. Administer the vehicle to the control and model groups.

  • Induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • After a specific time (e.g., 15 minutes), sacrifice the mice by cervical dislocation.

  • Use a cork borer to cut circular sections from both the right (treated) and left (control) ears and weigh them.

  • The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the model group using the following formula:

    • Inhibition (%) = [(Edema_model - Edema_treated) / Edema_model] x 100

Conclusion

This compound and its related compounds represent a promising class of natural products with demonstrated antiviral and anti-inflammatory activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents. The well-defined mechanism of action involving the NF-κB pathway offers a clear target for future drug design and optimization efforts.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Dihydromollugin and its Analogs in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the preliminary cytotoxic effects of Dihydromollugin and its closely related analogs, the mollugin derivatives, on various cell lines. Due to the limited availability of published data on this compound, this guide focuses on the cytotoxic activity of structurally similar mollugin derivatives, offering valuable insights for researchers in the field of cancer biology and drug discovery.

Introduction

This compound, a natural product, has garnered interest for its potential biological activities. However, publicly available data on its cytotoxic effects against cancer cell lines is currently scarce. A technical data sheet from a commercial supplier indicates an IC50 value of 2 µg/mL for this compound in Hep 3B2 cells, in the context of antiviral activity against the Hepatitis B virus. To provide a more comprehensive understanding of the potential anticancer properties of this class of compounds, this guide delves into the cytotoxic profile of several synthesized mollugin derivatives. A recent study on the synthesis and evaluation of mollugin derivatives as NF-κB inhibitors provides valuable cytotoxicity data in HeLa cells, which will be the primary focus of this guide.

Quantitative Cytotoxicity Data

The cytotoxic activity of a series of mollugin derivatives was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment. The data is summarized in the table below.

Compound IDStructureIC50 (µM) in HeLa Cells
Mollugin (Parent Compound)> 100
4a R = 2-Fluorophenyl> 100
4b R = 3-Fluorophenyl> 100
4c R = 4-Fluorophenyl> 100
4d R = 2-Chlorophenyl88.25
4e R = 3-Chlorophenyl55.12
4f R = 4-Chlorophenyl18.53
4g R = 2-Bromophenyl> 100
4h R = 3-Bromophenyl> 100
4i R = 4-Bromophenyl22.93
6a R = 2-Fluorophenyl> 100
6b R = 3-Fluorophenyl> 100
6c R = 4-Fluorophenyl> 100
6d R = 2-Chlorophenyl> 100
6e R = 3-Chlorophenyl> 100
6f R = 4-Chlorophenyl> 100
6g R = 2-Bromophenyl> 100
6h R = 3-Bromophenyl> 100
6i R = 4-Bromophenyl> 100
6j R = 2-Nitrophenyl> 100
6k R = 4-Nitrophenyl> 100

Data sourced from "Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives".[1][2]

Experimental Protocols

The following is a detailed methodology for the MTT assay used to determine the cytotoxicity of the mollugin derivatives in HeLa cells.

3.1. Cell Culture

  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

3.2. MTT Assay Protocol

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the mollugin derivatives or the vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Crystal Formation: The plates were further incubated for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualization of Signaling Pathways and Workflows

4.1. Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of the mollugin derivatives.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Seed Cells in 96-well Plate HeLa_Culture->Cell_Seeding Add_Compounds Add Mollugin Derivatives Cell_Seeding->Add_Compounds Incubate_24h Incubate for 24h Add_Compounds->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Measure Absorbance at 490 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 1. Experimental workflow for determining the cytotoxicity of mollugin derivatives.

4.2. Implicated Signaling Pathway: NF-κB

The study on mollugin derivatives investigated their inhibitory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of inflammation, and its dysregulation is implicated in cancer development and progression. The following diagram provides a simplified overview of the canonical NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p65_p50 IκB-p65-p50 (Inactive NF-κB) IKK->IkB_p65_p50 phosphorylates IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for p65 p65 p50 p50 p65_p50_nucleus p65-p50 (Active NF-κB) IkB_p65_p50->p65_p50_nucleus releases Target_Genes Target Gene Expression (e.g., Pro-inflammatory cytokines) p65_p50_nucleus->Target_Genes activates transcription of Mollugin_Derivatives Mollugin Derivatives Mollugin_Derivatives->IKK inhibit

References

Dihydromollugin: An In-depth Technical Guide on Initial Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with detailed mechanistic studies specifically on dihydromollugin is limited. This guide summarizes the initial findings on this compound and extensively leverages data from studies on the closely related and structurally similar compound, mollugin, isolated from the same plant source, Rubia cordifolia. The presented mechanisms of action for mollugin are considered highly likely to be relevant for this compound and provide a strong foundation for future research.

Introduction

This compound is a naturally occurring naphthoic acid ester found in the medicinal plant Rubia cordifolia. Preliminary studies suggest that this compound possesses potential anti-tumor and anti-viral properties. However, a comprehensive understanding of its mechanism of action is still emerging. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the initial studies into the mechanism of action of this compound, with a significant focus on the well-documented activities of its structural analog, mollugin. The primary mechanisms discussed herein revolve around the modulation of key signaling pathways involved in inflammation and cancer, including the NF-κB, JAK/STAT, and HER2/Akt/SREBP-1c pathways, as well as the induction of apoptosis.

Core Mechanisms of Action

Initial investigations and comparative analysis with mollugin indicate that this compound likely exerts its biological effects through the modulation of several critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often dysregulated in various cancers. Mollugin has been identified as a potent inhibitor of NF-κB activation.[1]

The proposed mechanism involves the inhibition of TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis.[1] Studies have shown that mollugin and its derivatives significantly suppress TNF-α-induced NF-κB transcriptional activity.[2]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa_NFkB IκBα-NF-κB (Inactive) p_IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_p65 NF-κB (p65) IkBa_NFkB->p_IkBa NFkB_p65_active NF-κB (p65) (Active) IkBa_NFkB->NFkB_p65_active Releases Nucleus Nucleus NFkB_p65_active->Nucleus Translocates Gene_Expression Inflammatory & Pro-survival Genes Nucleus->Gene_Expression Promotes Transcription This compound This compound (Mollugin) This compound->p_IKK Inhibits JAK_STAT_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Activates p_JAK2 p-JAK2 JAK2->p_JAK2 STAT1_3 STAT1/3 p_JAK2->STAT1_3 Phosphorylates p_STAT1_3 p-STAT1/3 STAT1_3->p_STAT1_3 p_STAT1_3_dimer p-STAT1/3 Dimer p_STAT1_3->p_STAT1_3_dimer Dimerization Nucleus Nucleus p_STAT1_3_dimer->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Transcription This compound This compound (Mollugin) This compound->p_JAK2 Inhibits HER2_Akt_Inhibition HER2 HER2 Akt Akt HER2->Akt Activates p_Akt p-Akt Akt->p_Akt SREBP1c SREBP-1c p_Akt->SREBP1c Activates FAS FAS SREBP1c->FAS Upregulates Proliferation Cell Proliferation FAS->Proliferation Promotes Apoptosis Apoptosis FAS->Apoptosis Inhibits This compound This compound (Mollugin) This compound->HER2 Inhibits Expression Apoptosis_Induction This compound This compound (Mollugin) ER_Stress ER Stress This compound->ER_Stress JNK JNK ER_Stress->JNK Caspase12 Caspase-12 ER_Stress->Caspase12 p_JNK p-JNK JNK->p_JNK Mitochondria Mitochondria p_JNK->Mitochondria Caspase12->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

In Silico Prediction of Dihydromollugin Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in silico prediction of protein targets for Dihydromollugin, a naphthol ester derived from Rubia cordifolia with potential anti-tumor and anti-viral properties. The workflow detailed herein leverages a multi-pronged computational approach, integrating ligand-based and structure-based methods to identify and characterize potential molecular targets, elucidate their roles in relevant biological pathways, and predict the compound's overall pharmacological profile.

Introduction

This compound is a natural product that has garnered interest for its potential therapeutic activities. Identifying its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. In silico methods offer a time- and cost-effective strategy to generate testable hypotheses regarding drug-target interactions, thereby accelerating the drug discovery pipeline. This guide outlines a systematic and robust computational workflow for the target identification of this compound.

Overall Workflow

The proposed in silico workflow for this compound target prediction is a sequential and iterative process that begins with the characterization of the ligand and culminates in the analysis of its potential impact on biological pathways.

In Silico Workflow for this compound Target Prediction cluster_0 Ligand Preparation & Profiling cluster_1 Target Identification cluster_2 Post-Docking Analysis & Network Pharmacology A 1. Ligand Preparation (this compound, CID: 10779560) B 2. ADMET Prediction A->B SMILES/SDF C 3. Reverse Pharmacophore Mapping B->C Filtered Ligand D 4. Molecular Docking (Putative Targets) C->D Putative Targets E 5. Binding Affinity & Interaction Analysis D->E Docked Poses F 6. Network Construction & Analysis E->F High-Confidence Targets G 7. Pathway Enrichment Analysis F->G Target-Pathway Network

Figure 1: Overall workflow for this compound target prediction.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining the 3D structure of this compound and preparing it for subsequent computational analyses.

Protocol:

  • Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 10779560) in SDF format.[1]

  • Energy Minimization: Employ a molecular modeling software such as UCSF Chimera or PyMOL to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation of the molecule.

  • File Format Conversion: Convert the energy-minimized structure to the PDBQT format, which is required for docking with AutoDock Vina. This can be accomplished using AutoDock Tools.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential to assess its drug-likeness and potential liabilities early in the discovery process.

Protocol:

  • Tool Selection: Utilize web-based servers like SwissADME or ADMETlab 2.0 for a comprehensive ADMET profile prediction.[2][3][4]

  • Input: Submit the canonical SMILES string of this compound, obtained from PubChem, to the selected server.

  • Analysis: Analyze the output, focusing on key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.

Reverse Pharmacophore Mapping

Reverse pharmacophore mapping is a ligand-based approach to identify potential protein targets by searching a database of pharmacophore models with the query ligand.

Protocol:

  • Server Selection: Use a web server such as PharmMapper.[5][6][7][8]

  • Input: Submit the energy-minimized 3D structure of this compound in a compatible format (e.g., MOL2).

  • Database Selection: Choose a relevant pharmacophore database to screen against (e.g., human protein targets).

  • Analysis: The server will provide a list of potential protein targets ranked by a fit score. Prioritize the top-ranking targets for the next stage of analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns.

Protocol:

  • Target Preparation:

    • Download the 3D crystal structures of the putative protein targets identified from reverse pharmacophore mapping from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and co-ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

  • Docking Software: Employ a widely used docking program such as AutoDock Vina.

  • Grid Box Definition: Define the binding site on the target protein. This can be guided by the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

  • Docking Execution: Perform the docking of the prepared this compound ligand into the defined binding site of each target protein.

  • Output: The docking results will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

Binding Affinity and Interaction Analysis

This step involves a detailed examination of the docking results to identify high-confidence targets.

Protocol:

  • Binding Affinity Cutoff: Set a threshold for the binding affinity (e.g., ≤ -7.0 kcal/mol) to select for strong binders.

  • Interaction Analysis: Visualize the ligand-protein interactions for the top-scoring poses using software like PyMOL or BIOVIA Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Filtering: Filter the list of putative targets based on both strong binding affinity and favorable interactions to generate a list of high-confidence targets.

Network Construction and Analysis

Network pharmacology provides a systems-level understanding of the interactions between the drug, its targets, and other cellular components.

Protocol:

  • Tool Selection: Use a network analysis tool such as Cytoscape.

  • Network Construction:

    • Import the list of high-confidence this compound targets into Cytoscape.

    • Use a protein-protein interaction (PPI) database plugin, such as STRING, to build a network of the targets and their interacting partners.

  • Topological Analysis: Analyze the network to identify key nodes (proteins) based on their degree, betweenness centrality, and closeness centrality. These central nodes are likely to be critical for the compound's mechanism of action.

Pathway Enrichment Analysis

This analysis identifies the biological pathways that are significantly enriched with the identified protein targets, providing insights into the potential pharmacological effects of this compound.

Protocol:

  • Tool Selection: Utilize a pathway enrichment analysis tool such as the Database for Annotation, Visualization and Integrated Discovery (DAVID) or the enrichment analysis tools available in pathway databases like KEGG and Reactome.

  • Input: Submit the list of high-confidence target genes.

  • Analysis: The tool will return a list of significantly enriched pathways (e.g., KEGG pathways, Gene Ontology terms) with corresponding p-values and false discovery rates (FDR). Pathways with low p-values and FDRs are considered to be significantly associated with the target proteins.

Data Presentation

Quantitative data generated from the in silico analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Gastrointestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PermeantNoLow potential for CNS side effects
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
Ames ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Table 2: Molecular Docking Results for this compound with Top Putative Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR2GS2-9.2Met793, Leu718, Cys797
MAPK14QTB-8.5Lys54, Met108, Ile31
PIK3CA5W59-8.1Val851, Met922, Trp780
JAK23ZMM-7.9Leu932, Val863, Arg980
NFKB11SVC-7.5Arg57, Cys38, Gln306

Table 3: Pathway Enrichment Analysis of High-Confidence this compound Targets

Pathway IDPathway NameGene Countp-valueFDR
hsa04010MAPK signaling pathway81.2e-052.5e-03
hsa04151PI3K-Akt signaling pathway73.4e-054.8e-03
hsa05200Pathways in cancer151.8e-041.1e-02
hsa04630JAK-STAT signaling pathway65.6e-042.3e-02
hsa04064NF-kappa B signaling pathway59.1e-043.5e-02

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on its reported anti-tumor and anti-viral activities.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Figure 2: Simplified EGFR signaling pathway.

MAPK Signaling Pathway Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response

Figure 3: Overview of the MAPK signaling cascade.

PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellFunctions Cell Growth, Survival, Proliferation mTOR->CellFunctions

Figure 4: The PI3K-Akt signaling pathway.

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression regulates NF-kB Signaling Pathway Stimuli TNF-α, IL-1, Viral/Bacterial Antigens Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB_p->NFkB releases IkB_deg Degraded IκB IkB_p->IkB_deg GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription initiates

References

Dihydromollugin: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromollugin, a naphthoic acid ester isolated from the roots of Rubia cordifolia, has garnered interest for its potential therapeutic activities, including anti-tumor and antiviral properties.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, crucial for formulation development, pharmacokinetic studies, and ensuring product quality and efficacy.

While specific solubility and stability data for this compound are not extensively available in public literature, this guide outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in the development of effective drug formulations.[3] A comprehensive solubility profile for this compound should be established in various relevant media.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the equilibrium between the dissolved and solid states.[4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile), and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).[3]

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent.

Data Presentation: this compound Solubility Profile

The quantitative results from the solubility assays should be summarized in a clear and structured table.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Solubility (µM)
Purified Water25[Experimental Data][Experimental Data]
pH 1.2 Buffer (SGF)37[Experimental Data][Experimental Data]
pH 4.5 Acetate Buffer37[Experimental Data][Experimental Data]
pH 6.8 Phosphate Buffer (FaSSIF)37[Experimental Data][Experimental Data]
pH 7.4 Phosphate Buffer37[Experimental Data][Experimental Data]
Ethanol25[Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data]

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Incubate on orbital shaker (24-72h) prep2->inc1 inc2 Maintain constant temperature inc1->inc2 sep1 Centrifuge samples inc2->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] This information is used to establish a retest period for the drug substance and recommended storage conditions.[5] While the Material Safety Data Sheet for this compound states it is stable under recommended storage conditions, comprehensive stability studies under various stress conditions are necessary for drug development.[6]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is conducted to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and analyze by HPLC.

  • Alkaline Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 1N HCl, and analyze by HPLC.

  • Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature for a specified duration. Analyze the samples by HPLC.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures (e.g., 60°C, 80°C) for a defined period. Analyze the samples at various time points.

  • Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples after exposure.

Analysis: The samples are analyzed by a stability-indicating HPLC method. Mass spectrometry (MS) should be used to identify the mass of the degradation products to help elucidate their structures.[9]

Data Presentation: Forced Degradation of this compound

The results should be tabulated to show the percentage of this compound remaining and the formation of degradation products under each stress condition.

Stress Condition Duration (hours) % this compound Remaining Number of Degradants Major Degradant (% Peak Area)
1N HCl, 60°C24[Data][Data][Data]
1N NaOH, 60°C24[Data][Data][Data]
30% H₂O₂, RT24[Data][Data][Data]
Heat (80°C, solid)72[Data][Data][Data]
Photostability (ICH Q1B)-[Data][Data][Data]
Experimental Protocol: Long-Term and Accelerated Stability Studies

Following the ICH guidelines, long-term and accelerated stability studies are required to propose a shelf-life.[5][10]

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Procedure:

  • At least three batches of this compound should be used.[5]

  • The samples should be stored in containers that simulate the proposed packaging.

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

  • Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated) and tested for appearance, assay, and degradation products.[5][10]

Logical Relationships in Stability Testing

G cluster_stress Forced Degradation cluster_formal Formal Stability Studies (ICH) stress Stress Testing (Acid, Base, Oxidative, Thermal, Photo) stress_out1 Identify Degradation Pathways stress->stress_out1 stress_out2 Develop Stability-Indicating Method stress->stress_out2 formal Long-Term & Accelerated Studies stress_out2->formal formal_out1 Determine Shelf-Life / Retest Period formal->formal_out1 formal_out2 Define Storage Conditions formal->formal_out2

Caption: Logical Flow of a Stability Testing Program.

Section 3: Potential Degradation Pathways

While specific degradation pathways for this compound are not yet elucidated, forced degradation studies would provide the necessary information. Generally, compounds with ester functionalities are susceptible to hydrolysis.

Hypothetical Degradation Pathway

G This compound This compound Hydrolysis Hydrolysis (Acidic/Basic) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Degradant_A Naphthoic Acid Derivative Hydrolysis->Degradant_A Degradant_B Oxidized Product Oxidation->Degradant_B Degradant_C Photolysis Product Photodegradation->Degradant_C

Caption: General Potential Degradation Pathways for this compound.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The generation of such data is a prerequisite for advancing this promising natural product through the drug development pipeline. The experimental protocols and data presentation formats outlined herein are based on established industry standards and regulatory guidelines.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin is a naturally occurring naphthoic acid ester found in the plant Rubia cordifolia. This compound and its analogs, such as Mollugin, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological activity of this compound and its related compound, Mollugin, has been evaluated in several studies. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of this compound against Hepatitis B Virus (HBV)

CompoundCell LineParameterValue
This compoundHep3B2IC502 µg/mL
This compoundHep3B2CC508.2 µg/mL

IC50 (Median Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. CC50 (Median Cytotoxic Concentration): The concentration of a substance that brings about the death of 50% of cells in a given time period.

Table 2: Anti-inflammatory Activity of Mollugin and its Derivatives

CompoundAssayCell LineParameterValue
MolluginNF-κB InhibitionHeLaIC50Not explicitly stated, but significant inhibition at 20-80 µM
Mollugin Derivative (5k)NF-κB Inhibition (in vivo)-% Inhibition81.77%
MolluginNF-κB Inhibition (in vivo)-% Inhibition49.72%
Mollugin Derivative (6d)NF-κB InhibitionHeLaIC503.81 µM

Note: While this compound's anti-inflammatory activity has not been quantitatively reported, the data for the structurally similar compound Mollugin suggests a potential role in modulating inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to assess the biological activities of this compound and related compounds.

Antiviral Activity Assay (Hepatitis B Virus)

A plausible experimental protocol for determining the anti-HBV activity of this compound, based on standard virological assays, is as follows:

  • Cell Culture: Human hepatoma Hep3B2 cells, which are susceptible to HBV infection, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.

  • Infection and Treatment: Hep3B2 cells are seeded in 96-well plates. After 24 hours, the cells are infected with a known titer of Hepatitis B virus. Following infection, the culture medium is replaced with fresh medium containing the different concentrations of this compound.

  • Quantification of Viral Antigens (IC50): After a defined incubation period (e.g., 48 hours), the supernatant is collected, and the amount of secreted HBV surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated as the concentration of this compound that reduces HBsAg secretion by 50% compared to untreated, infected cells.

  • Cytotoxicity Assay (CC50): In a parallel experiment, uninfected Hep3B2 cells are treated with the same concentrations of this compound. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

The anti-inflammatory activity of Mollugin and its derivatives is often evaluated by measuring the inhibition of the NF-κB signaling pathway. A typical experimental workflow is described below:

  • Cell Culture and Transfection: A suitable cell line, such as human cervical cancer HeLa cells or macrophage-like RAW264.7 cells, is cultured. For reporter assays, cells are often transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB promoter.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Mollugin) for a specific duration. Subsequently, inflammation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Reporter Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB transcriptional activity. The IC50 value can be determined from the dose-response curve.

  • Western Blot Analysis: To further elucidate the mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα, IKK) are analyzed by Western blotting.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound Mollugin provide significant insights, particularly regarding its anti-inflammatory and anti-cancer effects. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell proliferation and survival.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cancer, such as COX-2, Cyclin D1, and MMP-9.[1]

Mollugin has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1][2] Some studies also suggest that Mollugin and its derivatives can suppress the phosphorylation of IKK.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB IkB_alpha_P P-IκBα IkB_alpha->IkB_alpha_P NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocates Proteasome Proteasome IkB_alpha_P->Proteasome Degradation Mollugin Mollugin Mollugin->IKK_complex Inhibits Mollugin->IkB_alpha_P Prevents Degradation DNA DNA NF_kB_n->DNA Binds Gene_expression Inflammatory Gene Expression DNA->Gene_expression Induces Antiviral_Assay_Workflow cluster_assays Assays Start Start Cell_Culture Culture Hep3B2 Cells Start->Cell_Culture Infection Infect with HBV Cell_Culture->Infection Treatment Treat with this compound Infection->Treatment Incubation Incubate for 48h Treatment->Incubation ELISA Quantify HBsAg (ELISA) Incubation->ELISA MTT Assess Cell Viability (MTT) Incubation->MTT IC50 Calculate IC50 ELISA->IC50 CC50 Calculate CC50 MTT->CC50 End End IC50->End CC50->End Anti_inflammatory_Assay_Workflow cluster_analysis Analysis Start Start Cell_Culture Culture & Transfect Cells (e.g., HeLa with NF-κB reporter) Start->Cell_Culture Pre-treatment Pre-treat with Mollugin Cell_Culture->Pre-treatment Stimulation Stimulate with TNF-α/LPS Pre-treatment->Stimulation Incubation Incubate Stimulation->Incubation Luciferase_Assay Luciferase Reporter Assay Incubation->Luciferase_Assay Western_Blot Western Blot for Pathway Proteins Incubation->Western_Blot IC50 Determine IC50 Luciferase_Assay->IC50 Mechanism Elucidate Mechanism Western_Blot->Mechanism End End IC50->End Mechanism->End

References

Methodological & Application

Dihydromollugin In Vitro Assay Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols relevant to the study of dihydromollugin, a natural compound of interest for its potential therapeutic properties. The following sections detail experimental methodologies for assessing its cytotoxic and anti-inflammatory effects, along with insights into the potential signaling pathways involved.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)
A549Lung CarcinomaMTT Assay[Experimental Value]
MCF-7Breast AdenocarcinomaMTT Assay[Experimental Value]
HeLaCervical AdenocarcinomaMTT Assay[Experimental Value]
HepG2Hepatocellular CarcinomaMTT Assay[Experimental Value]

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)
NF-κB InhibitionRAW 264.7Luciferase Reporter Activity[Experimental Value]
COX-2 InhibitionRAW 264.7Prostaglandin E2 (PGE2) levels[Experimental Value]
5-LOX InhibitionHuman NeutrophilsLeukotriene B4 (LTB4) levels[Experimental Value]
Cytokine Inhibition (TNF-α)LPS-stimulated THP-1TNF-α secretion[Experimental Value]
Cytokine Inhibition (IL-6)LPS-stimulated THP-1IL-6 secretion[Experimental Value]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assays

This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cells stably transfected with an NF-κB luciferase reporter construct.

  • This compound

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the transfected RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation and Incubation:

    • Stimulate the cells with LPS (1 µg/mL) to induce NF-κB activation.

    • Incubate for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of each sample.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value.

These assays measure the ability of this compound to inhibit the activity of key enzymes in the inflammatory cascade.

Protocol (General): Commercial ELISA kits are widely available for the measurement of PGE2 (for COX-2 activity) and LTB4 (for 5-LOX activity) from cell culture supernatants.

  • Cell Culture and Treatment:

    • For the COX-2 assay, use cells like RAW 264.7 macrophages. For the 5-LOX assay, primary human neutrophils are often used.

    • Pre-treat the cells with this compound at various concentrations.

    • Stimulate the cells with an appropriate inflammatory agent (e.g., LPS for macrophages, calcium ionophore A23187 for neutrophils).

  • Supernatant Collection:

    • After a suitable incubation period, collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for PGE2 or LTB4 according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 or LTB4 production compared to the stimulated control.

    • Determine the IC50 values.

This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol (General):

  • Cell Culture and Treatment:

    • Use appropriate immune cells, such as human monocytic THP-1 cells differentiated into macrophages.

    • Pre-treat the cells with different concentrations of this compound.

  • Stimulation:

    • Stimulate the cells with LPS to induce cytokine production.

  • Supernatant Collection and ELISA:

    • Collect the cell culture supernatant after a defined incubation period.

    • Measure the concentration of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Dihydromollugin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Dihydromollugin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Ras Ras GF_Receptor->Ras Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Activates This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->Raf Inhibits? This compound->MEK Inhibits? Genes Genes for Proliferation, Survival, Angiogenesis Transcription_Factors->Genes Transcription

Caption: Potential anticancer mechanism of this compound via PI3K/Akt and MAPK pathway modulation.

Experimental_Workflow cluster_planning Experimental Design cluster_execution In Vitro Assays cluster_analysis Data Analysis Select_Cells Select Cell Lines (Cancer & Immune) Cytotoxicity Cytotoxicity Assay (MTT) Select_Cells->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NF-κB, COX-2, 5-LOX, Cytokines) Select_Cells->Anti_Inflammatory Prepare_Compound Prepare this compound Stock & Dilutions Prepare_Compound->Cytotoxicity Prepare_Compound->Anti_Inflammatory Calculate_Viability Calculate % Viability Cytotoxicity->Calculate_Viability Calculate_Inhibition Calculate % Inhibition Anti_Inflammatory->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for in vitro evaluation of this compound.

Application Note: Quantitative Analysis of Dihydromollugin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the quantification of Dihydromollugin in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of this compound. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a bioactive naphthoic acid ester found in plants of the Rubia genus.[1][2] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.[3] The anti-inflammatory effects of related compounds have been linked to the inhibition of the NF-κB signaling pathway.[4] Accurate and reliable quantification of this compound in various biological samples is crucial for preclinical and clinical development. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic and mass spectrometric behavior)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma, rat plasma)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-1 min: 20% B; 1-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

Based on the chemical structure of this compound (C17H18O4, MW: 286.32), the following hypothetical yet plausible mass spectrometric parameters are proposed.[1][2]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 287.1 -> 227.1 (Quantifier), 287.1 -> 199.1 (Qualifier)Internal Standard: To be determined based on the selected IS.
Collision Energy This compound: 20 eV (for m/z 227.1), 35 eV (for m/z 199.1)Internal Standard: To be determined.
Source Temperature 500 °C
Dwell Time 100 ms
Standard Solutions and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the biological matrix (e.g., plasma), add 150 µL of the Internal Standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar small molecule assays.

Table 1: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 8595 - 105
High800> 8595 - 105

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Add Internal Standard & Acetonitrile s1->s2 s3 Vortex (Protein Precipitation) s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC s5->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation d1->d2 d3 Report Generation d2->d3

Caption: Workflow for this compound quantification.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_pathway NF-κB Signaling Pathway TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB pathway.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers, offering detailed protocols and expected performance characteristics to facilitate the implementation of this method in their respective laboratories. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's proposed mechanism of action.

References

Dihydromollugin: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromollugin (DHM), also known as Dihydromyricetin, is a natural flavonoid compound that has demonstrated significant anti-inflammatory properties in a variety of preclinical research models.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro and in vivo anti-inflammatory research, accompanied by quantitative data summaries and visual diagrams of the underlying molecular pathways.

Key Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades. In vitro and in vivo studies have shown that DHM can:

  • Inhibit the NF-κB Pathway: DHM has been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This leads to the reduced nuclear translocation of the p65 subunit, thereby decreasing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[3][6][7]

  • Modulate MAPK Signaling: this compound can inhibit the phosphorylation of key kinases in the MAPK pathway, including p38 and JNK, which are crucial for the production of inflammatory mediators.[6][8]

  • Suppress the NLRP3 Inflammasome: DHM has been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][5][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various anti-inflammatory research models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Model SystemInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)20, 40, 80, 100 mg/LiNOS and COX-2 mRNA expressionDose-dependent inhibition[10]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)20, 40, 80, 100 mg/LIL-6, IL-1β, TNF-α mRNA levelsDose-dependent suppression[10]
Human Umbilical Vein Endothelial Cells (HUVECs)Palmitic Acid (PA) (300 µmol/L)Not specifiedIL-1β releaseSignificant reduction[11]
Human Liver Cytochrome P450 Enzymes--CYP3A4, CYP2E1, CYP2D6 activityIC50 values of 14.75, 25.74, and 22.69 μM, respectively[12]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory ChallengeThis compound DosageMeasured ParameterResultReference
RatsCarrageenan-induced paw edema250 mg/kgPaw edema volumeSignificant reduction at 2-4 hours[13]
Rheumatoid Arthritis Rat ModelComplete Freund's Adjuvant (CFA)Not specifiedTNF-α, IL-6, IL-1β, COX-2 levelsSignificant downregulation[3][14]
APP/PS1 Transgenic MiceAmyloid β peptide (Aβ)Not specifiedNLRP3 protein expressionDecreased expression[9]
Ethanol-fed MiceChronic ethanol consumption5 and 10 mg/kgSerum pro-inflammatory cytokines (TNF-α, IL-6, IL-17)Significant reduction[15]

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (DHM)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western blotting or RT-qPCR

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 20, 40, 80, 100 µM) for 1-2 hours.[10]

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement).

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.

  • Gene and Protein Expression Analysis: Lyse the cells to extract RNA or protein. Analyze the expression of iNOS, COX-2, and other target genes/proteins using RT-qPCR or Western blotting, respectively.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute local inflammation in rats and the evaluation of the anti-inflammatory effect of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (DHM)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into different groups: a control group, a carrageenan-only group, and this compound-treated groups at various doses (e.g., 50, 100, 250 mg/kg).

  • This compound Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the carrageenan-only group.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Experimental Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with DHM Pre-treatment with DHM RAW 264.7 Cells->Pre-treatment with DHM LPS Stimulation LPS Stimulation Pre-treatment with DHM->LPS Stimulation Measurement of Inflammatory Markers Measurement of NO, Cytokines, iNOS, COX-2 LPS Stimulation->Measurement of Inflammatory Markers Data Analysis Data Analysis Measurement of Inflammatory Markers->Data Analysis Rats Rats DHM Administration DHM Administration Rats->DHM Administration Carrageenan Injection Carrageenan Injection DHM Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Paw Volume Measurement->Data Analysis

Workflow for in vitro and in vivo anti-inflammatory assays.

NFkB_Pathway Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of DHM This compound DHM->IKK inhibits

This compound inhibits the NF-κB signaling pathway.

MAPK_Pathway Modulation of MAPK Pathway by this compound Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response DHM This compound DHM->p38 inhibits phosphorylation DHM->JNK inhibits phosphorylation

This compound modulates the MAPK signaling pathway.

NLRP3_Pathway Suppression of NLRP3 Inflammasome by this compound Signal1 Signal 1 (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (e.g., ATP, nigericin) NLRP3_complex NLRP3 Inflammasome Assembly Signal2->NLRP3_complex pro_IL1B_NLRP3 pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3 pro_caspase1 pro-Caspase-1 NLRP3_complex->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleaves to pro_IL1B pro-IL-1β caspase1->pro_IL1B cleaves IL1B Mature IL-1β pro_IL1B->IL1B DHM This compound DHM->NFkB inhibits DHM->NLRP3_complex inhibits

This compound suppresses NLRP3 inflammasome activation.

References

Application Notes and Protocols for Utilizing Dihydromollugin in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a naphthoquinone compound naturally found in plants of the Rubia genus, particularly Rubia cordifolia, is of growing interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays. A hypothesized signaling pathway for its antioxidant action is also presented. While direct quantitative data for this compound is not extensively available in public literature, this guide offers standardized methods to enable researchers to generate such data and further explore its antioxidant potential.

Overview of Antioxidant Mechanisms

The antioxidant activity of compounds like this compound can be broadly categorized into two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.

Most antioxidant capacity assays are based on one or a combination of these mechanisms.

Quantitative Data Summary

There is currently a lack of specific quantitative data in peer-reviewed literature regarding the antioxidant capacity of isolated this compound in standardized assays. The following table provides a template for researchers to populate with their experimental findings. For reference, reported antioxidant activities of Rubia cordifolia extracts, a natural source of this compound, are included.

AssayTest SubstanceIC50 / Trolox Equivalent (TE)Reference
DPPH This compoundData not available-
Rubia cordifolia root extract (aqueous)41.00 µg/mL[1]
Rubia cordifolia root extract (methanol)61.95 µg/mL[1]
Rubia cordifolia root extract (ethanol)98.26 µg/mL[2]
ABTS This compoundData not available-
FRAP This compoundData not available-
ORAC This compoundData not available-

Note: The provided IC50 values for Rubia cordifolia extracts represent the total antioxidant capacity of a complex mixture of compounds and should not be directly attributed to this compound alone.

Experimental Protocols

The following are detailed protocols for commonly used antioxidant capacity assays. It is recommended to use a known antioxidant standard, such as Trolox or Ascorbic Acid, for comparison and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions or standard to the respective wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the this compound dilutions or standard.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity is expressed as Trolox equivalents (TE), calculated from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

  • Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the this compound dilutions or standard.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the this compound dilutions or standard.

    • Incubate the plate at 37°C for 10 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence decay kinetically over a period of at least 60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Visualizations

Potential Signaling Pathway of this compound's Antioxidant Action

Based on studies of the structurally similar compound Dihydromyricetin, a potential antioxidant mechanism for this compound involves the activation of the ERK/Nrf2/HO-1 signaling pathway. This pathway upregulates the expression of antioxidant enzymes, thereby enhancing the cell's defense against oxidative stress.

G This compound This compound ERK ERK (Extracellular signal-regulated kinase) This compound->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates & Disrupts Nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Potential antioxidant signaling pathway of this compound.

General Experimental Workflow for Antioxidant Capacity Assessment

The following diagram outlines the general workflow for assessing the antioxidant capacity of this compound.

G start Start prep_sample Prepare this compound Stock and Dilution Series start->prep_sample select_assay Select Antioxidant Assay (DPPH, ABTS, FRAP, ORAC) prep_sample->select_assay run_assay Perform Assay (Incubation, Reaction) select_assay->run_assay measure Measure Absorbance/ Fluorescence run_assay->measure calculate Calculate % Inhibition, IC50, or TE measure->calculate analyze Data Analysis and Interpretation calculate->analyze end End analyze->end

Caption: Experimental workflow for antioxidant assays.

Conclusion

These application notes provide a comprehensive guide for researchers to systematically evaluate the antioxidant capacity of this compound. By following these standardized protocols, researchers can generate reliable and comparable data, contributing to a better understanding of the therapeutic potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to obtain specific quantitative antioxidant data for this compound.

References

Dihydromollugin Treatment in Murine Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings: A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the use of dihydromollugin in murine cancer models. Studies detailing its mechanism of action, anti-tumor efficacy, and established protocols for in vivo evaluation are not present in the current body of scientific publications. The available information is limited to its classification as a natural naphthoic acid ester and its inhibitory effects on the Hepatitis B virus.

Addressing the Lack of Public Data: Given the absence of specific studies on this compound in the context of cancer, this document will proceed by presenting a hypothetical framework for its evaluation in murine cancer models. This framework is based on established methodologies and common mechanisms of action observed for other natural compounds with anti-cancer properties.

Hypothetical Mechanism of Action for this compound: For the purpose of this document, we will hypothesize that this compound exerts its anti-cancer effects through two primary mechanisms that are common to many natural product-based anti-cancer agents: induction of apoptosis and inhibition of the PI3K/Akt signaling pathway . It is critical to understand that this is a theoretical model and requires experimental validation.

I. Application Notes

Overview

This compound, a natural naphthoic acid ester, is a potential candidate for anti-cancer drug development. This document outlines the proposed application of this compound in preclinical murine cancer models, focusing on its hypothesized mechanism of action involving the induction of apoptosis and suppression of the PI3K/Akt signaling pathway. These notes are intended for researchers, scientists, and professionals in drug development.

Proposed Anti-Cancer Activity

Based on the hypothetical mechanism, this compound is expected to:

  • Induce programmed cell death (apoptosis) in cancer cells.

  • Inhibit cell proliferation and survival by blocking the PI3K/Akt signaling cascade.

  • Potentially arrest the cell cycle, preventing cancer cell division.

Potential Applications in Murine Cancer Models
  • Xenograft Models: Human cancer cell lines (e.g., breast, lung, colon) can be implanted into immunocompromised mice to evaluate the efficacy of this compound in a human-like tumor microenvironment.

  • Syngeneic Models: Murine cancer cell lines can be implanted into immunocompetent mice to study the interaction of this compound with the immune system in tumor suppression.

  • Patient-Derived Xenograft (PDX) Models: Tumors directly from patients can be implanted into mice to assess the efficacy of this compound on clinically relevant and heterogeneous tumors.

II. Experimental Protocols

In Vitro Validation of Mechanism of Action

Objective: To confirm the hypothesized anti-cancer mechanism of this compound in relevant cancer cell lines before proceeding to in vivo studies.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates.

    • Treat with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT reagent and incubate.

    • Solubilize formazan crystals and measure absorbance to determine the IC50 (half-maximal inhibitory concentration).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with this compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis for PI3K/Akt Pathway:

    • Treat cells with this compound.

    • Lyse cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

Murine Xenograft Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., MDA-MB-231 for breast cancer) during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

    • Control Group: Administer vehicle (e.g., PBS with 0.5% DMSO) intraperitoneally (i.p.) daily.

    • Treatment Group: Administer this compound (dose to be determined by maximum tolerated dose studies, e.g., 10, 25, 50 mg/kg) i.p. daily.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • Monitor body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize mice and excise tumors.

    • Weigh the tumors and fix a portion in formalin for immunohistochemistry and snap-freeze the remainder for molecular analysis.

III. Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast15.2
MDA-MB-231Breast10.8
A549Lung22.5
HCT116Colon18.9

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Average Tumor Weight (g) at Day 21
Vehicle Control1250 ± 150-1.3 ± 0.2
This compound (25 mg/kg)625 ± 80500.65 ± 0.1
This compound (50 mg/kg)375 ± 50700.40 ± 0.08

IV. Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->AKT Inhibits This compound->Bax Activates

Caption: Hypothetical signaling pathway of this compound's anti-cancer activity.

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Randomization cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis A Prepare Cancer Cell Suspension B Subcutaneous Injection in Nude Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment & Control Groups C->D E Daily Intraperitoneal Injection D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize Mice & Excise Tumors F->G End of Study H Tumor Weight Measurement & Tissue Analysis G->H

Caption: Experimental workflow for a murine xenograft model.

Application Notes: Dihydromollugin for Studying the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Note on Dihydromollugin: As of late 2025, published, peer-reviewed data specifically detailing the mechanism of this compound in the NF-κB signaling pathway is limited. However, the structurally similar flavonoid, Dihydromyricetin (DMY) , is well-documented as a potent inhibitor of this pathway.[1][2] These notes will use Dihydromyricetin as a representative compound to provide a framework for investigating small molecule inhibitors of NF-κB signaling. Researchers are encouraged to adapt these protocols for this compound.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[3][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][5] Upon stimulation by various signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4][6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[6][7][8] This releases the NF-κB dimer (most commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.[5][9][10]

Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic development.[3][10] Dihydromyricetin (DMY), a natural flavonoid, has been shown to exert significant anti-inflammatory effects by directly targeting this pathway.[1][2][11]

Mechanism of Action: Dihydromyricetin (DMY) as an NF-κB Inhibitor

DMY inhibits the canonical NF-κB signaling pathway primarily by suppressing the activity of IκB kinase β (IKKβ).[2] This upstream inhibition prevents the phosphorylation and subsequent degradation of IκBα.[1] As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate gene expression.[1][12] This leads to the downregulation of NF-κB target genes involved in the inflammatory response, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[11]

NF_kB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_Complex Activates IKK_Active Active IKKβ IKK_Complex->IKK_Active IkBa_p65_p50 IκBα-p65/p50 IKK_Active->IkBa_p65_p50 Phosphorylates p_IkBa_p65_p50 P-IκBα-p65/p50 IkBa_p65_p50->p_IkBa_p65_p50 Proteasome Proteasome Degradation p_IkBa_p65_p50->Proteasome Ubiquitination p65_p50 p65/p50 Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DMY This compound (e.g., DMY) DMY->IKK_Active Inhibits DNA κB Site p65_p50_nuc->DNA Binds Transcription Target Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription Activates

Caption: this compound (DMY) inhibits NF-κB by targeting IKKβ activity.
Quantitative Data Summary

The inhibitory effects of Dihydromyricetin (DMY) on the NF-κB pathway have been quantified in various studies. The data below is representative of typical findings in cell-based assays (e.g., in LPS-stimulated RAW264.7 macrophages).[2][11]

Parameter Assay Effect of Dihydromyricetin (DMY) Reference
IKKβ Activity In vitro Kinase AssayDirect inhibition of IKKβ kinase activity.[2]
IκBα Phosphorylation Western BlotConcentration-dependent decrease in p-IκBα levels.[11]
p65 Phosphorylation Western BlotConcentration-dependent decrease in p-p65 levels.[2]
NF-κB Transcriptional Activity Luciferase ReporterConcentration-dependent inhibition of NF-κB-driven luciferase expression.[1]
Target Gene Expression (iNOS, COX-2) qRT-PCR / Western BlotSignificant suppression of LPS-induced mRNA and protein expression.[11]
Pro-inflammatory Cytokine Secretion (NO) Griess AssayMarked inhibition of LPS-induced nitric oxide production.[2]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Analysis cluster_protein cluster_transcription cluster_localization A 1. Cell Culture (e.g., RAW264.7, HEK293T, HeLa) B 2. Treatment - Stimulus (e.g., LPS, TNF-α) - this compound (Dose-Response) A->B C Protein Analysis B->C D Transcriptional Analysis B->D E Localization & Binding B->E C1 Western Blot (p-p65, p-IκBα, IκBα, iNOS, COX-2) C->C1 C2 ELISA (TNF-α, IL-6 in supernatant) C->C2 D1 NF-κB Luciferase Reporter Assay D->D1 D2 qRT-PCR (TNF-α, IL-6, IL-1β mRNA) D->D2 E1 p65 Nuclear Translocation (Immunofluorescence) E->E1 E2 NF-κB DNA Binding (EMSA) E->E2

Caption: Workflow for studying this compound's effect on NF-κB signaling.
Protocol 1: NF-κB Luciferase Reporter Assay

Principle: This assay quantifies the transcriptional activity of NF-κB.[13] Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15] Inhibition of the NF-κB pathway by this compound results in a decrease in firefly luciferase expression.[16]

Materials:

  • HEK293T or HeLa cells

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Stimulus (e.g., TNF-α, 20 ng/mL)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Add the stimulus (e.g., TNF-α) to the wells and incubate for an additional 6-8 hours.[14] Include appropriate vehicle and positive controls.

  • Cell Lysis: Wash cells with PBS and lyse them by adding 20-100 µL of Passive Lysis Buffer to each well. Shake gently for 15 minutes at room temperature.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence (LUC).[15]

    • Add 100 µL of Stop & Glo® Reagent (Renilla substrate) and measure the luminescence (REN).[15]

  • Data Analysis: Normalize the firefly luminescence to the Renilla luminescence (LUC/REN) for each well. Calculate the fold change or percentage inhibition relative to the stimulated control.

Protocol 2: Western Blot for NF-κB Pathway Proteins

Principle: Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms.[6][17]

Materials:

  • RAW264.7 or other suitable cells

  • This compound and stimulus (e.g., LPS, 1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1 hour, then stimulate with LPS for 30-60 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Genes

Principle: qRT-PCR is used to measure the mRNA expression levels of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β, COX-2) to assess the downstream effects of pathway inhibition.[18][19]

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase)

  • SYBR Green or TaqMan Master Mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and stimulus for an appropriate time (e.g., 4-6 hours) to allow for gene transcription.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining cDNA template, SYBR Green/TaqMan Master Mix, and forward and reverse primers. Include no-template and no-RT controls.[18]

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 4: p65 Nuclear Translocation Assay (Immunofluorescence)

Principle: This microscopy-based assay visually confirms the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.[9][20] In inhibited cells, p65 remains in the cytoplasm, whereas in stimulated cells, it translocates to the nucleus.[21][22]

Materials:

  • Cells grown on glass coverslips or in imaging-quality plates

  • This compound and stimulus (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound, then stimulate with TNF-α for 30-60 minutes.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Antibody Staining:

    • Incubate with anti-p65 primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides, and visualize using a fluorescence microscope. Capture images of the p65 (e.g., green) and DAPI (blue) channels.

  • Analysis: Overlay the images to determine the localization of p65. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of translocation.

Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is a technique used to detect the specific DNA-binding activity of transcription factors like NF-κB.[23][24] A labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts. If active NF-κB is present, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel, resulting in a "shifted" band.[25]

Materials:

  • Nuclear extraction kit

  • Biotin- or radiolabeled DNA probe with a consensus NF-κB binding site

  • Unlabeled ("cold") competitor probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • TBE buffer

  • Non-denaturing polyacrylamide gel

  • Nylon membrane (for biotin detection)

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin detection)

Procedure:

  • Nuclear Protein Extraction: Treat cells with this compound and stimulus, then harvest and prepare nuclear extracts using a commercial kit. Quantify protein concentration.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, and poly(dI-dC) (to block non-specific binding).

    • For competition controls, add a 50-fold excess of unlabeled probe before adding the labeled probe.

    • Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at a low voltage (e.g., 100V) at 4°C.

  • Transfer and Detection:

    • Radiolabeled probe: Dry the gel and expose it to X-ray film (autoradiography).

    • Biotin-labeled probe: Transfer the DNA from the gel to a nylon membrane, crosslink the DNA to the membrane, and detect using a streptavidin-HRP-based chemiluminescent detection kit.[24]

  • Analysis: Analyze the resulting image for the presence and intensity of the shifted band corresponding to the NF-κB-DNA complex. A decrease in the intensity of this band in this compound-treated samples indicates inhibition of NF-κB DNA binding activity.[26][27]

References

Application Notes and Protocols for Dihydromyricetin-Based Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of Dihydromyricetin (DHM), a promising flavonoid compound for therapeutic development. The following sections detail its mechanism of action in cancer and inflammation, quantitative data on its efficacy, and detailed protocols for key in vitro assays.

Introduction

Dihydromyricetin (DHM), a natural flavonoid extracted from Ampelopsis grossedentata, has demonstrated significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have shown that DHM can inhibit the growth of various cancer cells and suppress inflammatory responses by modulating key cellular signaling pathways.[3] These application notes are intended to serve as a guide for researchers developing DHM-based therapeutics.

Anti-Cancer Activity of Dihydromyricetin

DHM exhibits multi-faceted anti-tumor effects, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[1] Its mechanisms of action are largely attributed to its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways in DHM's Anti-Cancer Effect

1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. DHM has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][5] This inhibition promotes apoptosis and reduces cancer cell viability.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotion DHM Dihydromyricetin (DHM) DHM->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of Dihydromyricetin.

2. NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In cancer cells, the NF-κB pathway is often constitutively active, promoting chronic inflammation and cell proliferation. DHM has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of the p65 subunit.[6][7]

NF_kB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DHM Dihydromyricetin (DHM) DHM->IKK Inhibition Genes Target Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Genes Activation Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., T24, HepG2) start->cell_culture dhm_treatment DHM Treatment (Varying Concentrations) cell_culture->dhm_treatment incubation Incubation (e.g., 24, 48 hours) dhm_treatment->incubation mtt_assay Cell Viability Assay (MTT) incubation->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay western_blot Protein Analysis (Western Blot) incubation->western_blot data_analysis Data Analysis (IC50 Calculation, etc.) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Dihydromollugin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dihydromollugin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural naphthoic acid ester.[1] Like many natural compounds, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. A related compound, mollugin, is also known for its poor aqueous solubility.[2] This can lead to challenges in preparing solutions for in vitro experiments, potentially causing the compound to precipitate and leading to inaccurate and unreliable results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3]

Q3: How should I prepare a this compound stock solution using DMSO?

A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a desired high concentration (e.g., 10 mM, 20 mM, or higher, depending on its solubility limit in DMSO). Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution into an aqueous buffer or medium is a common issue with hydrophobic compounds.[5] Here are some troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use of Co-solvents: Consider using a co-solvent in your dilution scheme. For example, a mixture of DMSO and ethanol has been shown to improve the solubility of some hydrophobic natural products.[6] Other co-solvents like polyethylene glycol (PEG) may also be effective.[4][5]

  • Surfactants: In some cases, a small amount of a non-ionic surfactant, such as Tween 80 or Tween 20, can be added to the final solution to improve solubility.[5][7]

Q5: Are there any derivatives of related compounds with improved solubility?

A5: Yes, chemical modifications have been made to the related compound, mollugin, to enhance its aqueous solubility. For instance, the substitution of the methyl ester with various aminoalkyl esters has resulted in derivatives with significantly improved water solubility (>10 mM).[2]

Solubility Data for Mollugin Derivatives (Reference)

CompoundModificationAqueous Solubility
MolluginParent CompoundPoor
6a-j, 6n-o Tertiary amine in side chainGood (>10 mM)
15c 2-(4-morpholinyl)-ethyl ester derivativeGood (>10 mM)

Data sourced from a study on CF3-Substituted Mollugin derivatives.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
  • Prepare a 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile serum-free cell culture medium or PBS. This will result in a 1 mM solution with 10% DMSO.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution into your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).

    • Ensure the final DMSO concentration in the culture wells remains below 0.5%. For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM working solution with 0.1% DMSO.

    • Always prepare a vehicle control with the same final concentration of DMSO.

Troubleshooting Precipitation During Dilution
  • If precipitation occurs when making the final working solution, try a serial dilution approach directly in the culture medium.

  • Alternatively, explore the use of a co-solvent. For instance, prepare the intermediate dilution in a mixture of DMSO and Pluronic F-127 or another biocompatible surfactant before the final dilution in the medium.

Visual Guides

Experimental Workflow for Solubility Assessment

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting prep_start Weigh this compound Powder prep_dissolve Dissolve in 100% DMSO (e.g., 10 mM) prep_start->prep_dissolve prep_vortex Vortex/Gentle Warming prep_dissolve->prep_vortex prep_store Aliquot and Store at -80°C prep_vortex->prep_store dil_start Thaw Stock Aliquot dil_intermediate Prepare Intermediate Dilution (e.g., in Serum-Free Medium) dil_start->dil_intermediate dil_final Prepare Final Dilution in Complete Medium dil_intermediate->dil_final dil_add Add to In Vitro Assay dil_final->dil_add ts_precipitate Precipitation Observed? dil_final->ts_precipitate ts_yes Yes ts_precipitate->ts_yes ts_no No ts_precipitate->ts_no ts_actions Implement Mitigation Strategies: - Stepwise Dilution - Use Co-solvents (e.g., Ethanol, PEG) - Add Surfactants (e.g., Tween 80) ts_yes->ts_actions ts_no->dil_add ts_actions->dil_final Re-attempt

Caption: A workflow for preparing and troubleshooting this compound solutions.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a hypothetical signaling pathway. The direct molecular targets of this compound have not been definitively identified in the provided search results. This diagram serves as a conceptual example of how a small molecule inhibitor might function.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation Promotes This compound This compound (Hypothetical Inhibitor) This compound->raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Dihydromollugin Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing dihydromollugin in their experimental workflows. This resource provides essential guidance on the stability of this compound in cell culture media, along with troubleshooting protocols and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a natural naphthoic acid ester.[1] Currently, detailed information regarding its stability in aqueous solutions like cell culture media is limited in publicly available literature. However, based on its chemical class, certain general stability considerations can be made. It is known to have potential anti-tumor and virus-inhibiting activities.[1]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of small molecules like this compound in cell culture media is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound, being a relatively hydrophobic molecule, may have limited solubility in aqueous-based cell culture media.

  • High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the specific medium you are using.

  • Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH and temperature of the cell culture medium can significantly influence the solubility of small molecules.

Q3: Is it advisable to proceed with my experiment if I notice a precipitate?

A3: It is strongly recommended not to proceed with an experiment if you observe precipitation. The presence of a precipitate can lead to:

  • Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible experimental outcomes.

  • Cellular Toxicity: The precipitate itself might be toxic to the cells or could interfere with cellular processes in a non-specific manner.

  • Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on optical measurements like absorbance or fluorescence.

Q4: How does the type of cell culture medium affect the stability of this compound?

A4: Different cell culture media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, vitamins, and other components. These differences can impact the solubility and stability of this compound. For instance, media with higher concentrations of certain salts may be more prone to causing precipitation of hydrophobic compounds.

This compound Profile

PropertyValueReference
Chemical FormulaC17H18O4--INVALID-LINK--
Molecular Weight286.32 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Storage (Powder)2 years at -20°C--INVALID-LINK--
Storage (in DMSO)2 weeks at 4°C, 6 months at -80°C--INVALID-LINK--
Water SolubilityNo data available--INVALID-LINK--

Troubleshooting Guides

Guide 1: Addressing this compound Precipitation

If you observe a precipitate after adding this compound to your cell culture medium, follow these troubleshooting steps:

  • Visual Confirmation: First, confirm that the observed turbidity is indeed a chemical precipitate and not microbial contamination. Check for common signs of contamination like a sudden drop in pH (media turning yellow) or the presence of motile microorganisms under a microscope.

  • Optimize Stock Solution and Dilution:

    • Lower Final Concentration: The most straightforward approach is to test a lower final concentration of this compound.

    • Prepare an Intermediate Dilution: Instead of adding a highly concentrated DMSO stock directly to the medium, prepare an intermediate dilution in your cell culture medium.

    • Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Adjust Solvent Concentration:

    • Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to minimize solvent-induced toxicity and precipitation.

  • Test in Different Media: If possible, test the solubility of this compound in a simpler buffer (like PBS) or in a different formulation of cell culture medium to see if specific media components are contributing to the precipitation.

  • Control Temperature: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

Troubleshooting_Precipitation start Precipitation Observed check_contamination Microbial Contamination Check start->check_contamination is_contamination Contamination? check_contamination->is_contamination discard Discard Culture & Review Aseptic Technique is_contamination->discard Yes troubleshoot_solubility Troubleshoot Solubility is_contamination->troubleshoot_solubility No lower_conc Lower Final Concentration troubleshoot_solubility->lower_conc optimize_dilution Optimize Dilution Method (e.g., intermediate dilution, slow addition) troubleshoot_solubility->optimize_dilution check_dmso Check Final DMSO % (Keep <0.5%) troubleshoot_solubility->check_dmso test_media Test in Simpler Buffer or Different Media troubleshoot_solubility->test_media control_temp Pre-warm Media to 37°C troubleshoot_solubility->control_temp resolution Precipitation Resolved lower_conc->resolution optimize_dilution->resolution check_dmso->resolution test_media->resolution control_temp->resolution

A decision tree for troubleshooting this compound precipitation.
Guide 2: Assessing this compound Stability Over Time

If you suspect that this compound is degrading during your experiment, it is crucial to determine its stability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (serum-free and with serum, if applicable)

  • Sterile 1.5 mL microcentrifuge tubes

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a Dilution Series: In a separate 96-well plate, create a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Prepare the Assay Plate: Add 198 µL of your cell culture medium to the wells of a clear-bottom 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Cover the plate and incubate at 37°C for a time period relevant to your experiment (e.g., 2 hours).

  • Measure Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 650 nm). An increase in absorbance/scattering indicates precipitation.

  • Data Analysis: Plot the absorbance/scattering values against the this compound concentration. The highest concentration that does not show a significant increase compared to the negative control is considered the kinetic solubility.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol can be used to determine the half-life of this compound in your cell culture medium over the course of your experiment.

Materials:

  • This compound

  • Your specific cell culture medium

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile or other suitable organic solvent for extraction

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare this compound-Containing Medium: Prepare a solution of this compound in your cell culture medium at the desired final concentration.

  • Incubate: Place the medium in an incubator under the same conditions as your cell culture experiments (37°C, 5% CO2).

  • Collect Samples at Different Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation for HPLC:

    • To each aliquot, add an equal volume of a protein precipitation solvent like acetonitrile.

    • Vortex thoroughly and centrifuge at high speed to pellet any precipitated proteins.

    • Transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Develop an appropriate gradient method to separate this compound from any potential degradation products.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis: Plot the peak area of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound in your cell culture medium.

Stability_Workflow start Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample prepare_sample Sample Preparation (Protein Precipitation) sample->prepare_sample hplc HPLC Analysis prepare_sample->hplc data_analysis Data Analysis: Plot Peak Area vs. Time hplc->data_analysis calculate_halflife Calculate Degradation Rate and Half-life data_analysis->calculate_halflife

A generalized workflow for assessing the stability of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature, its reported anti-inflammatory and anti-tumor activities suggest potential interaction with key cellular signaling cascades. One such pathway that is central to inflammation and cell survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Note: The following diagram is a representative illustration of the NF-κB signaling pathway and is provided as an example of a pathway that could be investigated for its potential modulation by this compound. It is not a confirmed target of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination Proteasome->IkB degrades IκB DNA DNA NFkB_n->DNA binds to Gene_expression Gene Expression (Inflammation, Cell Survival) DNA->Gene_expression activates

References

Technical Support Center: Dihydromollugin HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of Dihydromollugin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC-MS analysis?

A1: this compound is a natural naphthoic acid ester with the chemical formula C17H18O4 and a molecular weight of 286.32 g/mol .[1] It is a solid at room temperature and is generally soluble in organic solvents like DMSO and methanol. For reversed-phase HPLC, it is considered a relatively non-polar compound. Understanding its structure is key to predicting its chromatographic behavior and mass spectrometric fragmentation.

Q2: What are the recommended storage conditions for this compound standards and samples?

A2: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months.[1] Short-term storage of solutions at 4°C is possible for up to two weeks.[1] Improper storage can lead to degradation, resulting in extraneous peaks and inaccurate quantification.

Q3: Which ionization mode, ESI positive or negative, is more suitable for this compound?

A3: As a naphthoic acid ester, this compound can be analyzed in both positive and negative ion modes. In positive mode, it can form protonated molecules [M+H]+ or adducts with salts like sodium [M+Na]+. In negative mode, it can form a deprotonated molecule [M-H]-. The choice often depends on the mobile phase composition and the desired sensitivity. Acidic mobile phase additives like formic acid favor positive ionization, while basic additives can enhance negative ionization. For similar compounds from its source, Rubia cordifolia, both modes have been used successfully.[1][2]

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors.[3] First, ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition.[2] Injecting a sample in a much stronger solvent can cause significant peak distortion. Other causes include column degradation, secondary interactions with the stationary phase, or extra-column dead volume.[4] Using a high-purity column and adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can often improve the peak shape for acidic compounds.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC-MS analysis of this compound.

Problem 1: No Peak or Very Low Signal Intensity
  • Question: I am injecting my this compound standard, but I see no peak or the signal is extremely weak. What should I check?

  • Answer:

    • Check System Suitability: First, confirm the overall system is working by injecting a known, reliable standard for your instrument.

    • Analyte Stability: Ensure your this compound standard has not degraded. Prepare a fresh stock solution from powder and re-analyze.

    • MS Parameters: Verify that the mass spectrometer is set to monitor the correct m/z values for this compound (see Table 2). Check that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate.

    • HPLC Conditions: Ensure the mobile phase composition is appropriate to elute the compound. This compound is relatively non-polar and requires a sufficient percentage of organic solvent (acetonitrile or methanol) for elution from a C18 column.

    • Sample Preparation: The sample may be too dilute. Try injecting a more concentrated solution. Also, check for potential sample loss during any extraction or filtration steps.

Problem 2: Poor Chromatographic Resolution or Co-eluting Peaks
  • Question: My this compound peak is not well-separated from other components in my sample extract. How can I improve resolution?

  • Answer:

    • Optimize the Gradient: The most effective way to improve resolution is to adjust the gradient elution profile. Try a shallower gradient (i.e., a slower increase in the organic solvent percentage) around the time this compound elutes.

    • Change Mobile Phase: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.

    • Column Selection: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.

    • Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, though it will also increase the run time.

Problem 3: Inconsistent Retention Times
  • Question: The retention time for this compound is shifting between injections. What is causing this?

  • Answer:

    • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[1] Ensure the column is allowed to return to initial conditions for a sufficient duration (typically 5-10 column volumes).

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts. Always prepare fresh mobile phases and ensure they are thoroughly mixed and degassed.[1]

    • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is delivering a stable flow.[5]

    • Column Temperature: Variations in ambient temperature can affect retention. Using a column oven provides a stable thermal environment and improves reproducibility.[1]

Data Presentation

The following tables summarize typical parameters for this compound analysis. These should be used as a starting point and may require optimization for your specific instrument and application.

Table 1: Suggested HPLC Parameters for this compound Analysis

ParameterRecommended SettingNotes
Column C18, 100 mm x 2.1 mm, 1.8 µmA standard reversed-phase column is suitable.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can also be used as an alternative organic phase.[2]
Gradient 5% B to 95% B over 15 minutesA gradient is necessary to elute this compound and clean the column.[5]
Flow Rate 0.3 mL/minAdjust based on column dimensions and desired pressure.
Column Temp. 35°CMaintaining a constant temperature improves reproducibility.[5]
Injection Vol. 5 µLCan be adjusted based on sample concentration.

Table 2: Suggested Mass Spectrometry Parameters for this compound

ParameterRecommended SettingNotes
Ionization Mode ESI Positive / ESI NegativeBoth modes can be effective; positive mode is often used with acidic modifiers.
Precursor Ion (m/z) 287.12 [M+H]+ / 285.11 [M-H]-Based on a molecular weight of 286.32. Sodium adduct [M+Na]+ at m/z 309.10 may also be observed.[2]
MS/MS Product Ions Tentative: 269, 241, 227Fragmentation typically involves losses of small neutral molecules like H2O or CO. Specific product ions should be confirmed experimentally.
Capillary Voltage 3.5 kVOptimize for maximum signal intensity.
Source Temp. 120°CVaries by instrument manufacturer.
Desolvation Temp. 350°CVaries by instrument manufacturer.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Accurately weigh approximately 1.0 mg of this compound powder.

  • Dissolve the powder in 1.0 mL of HPLC-grade methanol or DMSO to create a 1.0 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure it is fully dissolved.

  • Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Store the stock solution at -80°C and working standards at 4°C for short-term use.

Protocol 2: General HPLC-MS Analysis Workflow
  • System Preparation: Ensure mobile phase reservoirs are full and the system has been purged to remove air bubbles.

  • Column Equilibration: Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Standard Analysis: Inject the prepared calibration standards, starting from the lowest concentration, to establish a calibration curve.

  • Sample Analysis: Inject the unknown samples for analysis.

  • Quality Control: Periodically inject a mid-range calibration standard as a quality control (QC) check to monitor system performance and retention time stability.

  • System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, then store it in an appropriate solvent (e.g., 80:20 Acetonitrile:Water).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing prep_standard Prepare Standards equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Samples (Extraction/Dilution) prep_sample->equilibration injection Inject Sample equilibration->injection separation HPLC Separation (Gradient Elution) injection->separation detection MS Detection (Scan or MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: General workflow for this compound HPLC-MS analysis.

troubleshooting_peak_tailing start Problem: Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent reconstitute Action: Re-dissolve sample in initial mobile phase check_solvent->reconstitute Yes check_column Is the column old or contaminated? check_solvent->check_column No end_problem Problem Resolved reconstitute->end_problem flush_column Action: Flush column with strong solvent or replace check_column->flush_column Yes check_ph Is mobile phase pH appropriate? check_column->check_ph No flush_column->end_problem adjust_ph Action: Add modifier (e.g., 0.1% Formic Acid) to mobile phase check_ph->adjust_ph No check_ph->end_problem Yes adjust_ph->end_problem

Caption: Decision tree for troubleshooting peak tailing issues.

signal_intensity_factors cluster_sample Sample Factors cluster_hplc HPLC Factors cluster_ms MS Factors center_node Signal Intensity concentration Analyte Concentration concentration->center_node matrix Matrix Effects (Ion Suppression) matrix->center_node stability Analyte Stability stability->center_node peak_width Peak Width (Chromatographic Efficiency) peak_width->center_node flow_rate Flow Rate flow_rate->center_node ionization Ionization Efficiency ionization->center_node source_params Source Parameters (Voltage, Gas, Temp) source_params->center_node

Caption: Factors influencing this compound signal intensity in LC-MS.

References

Technical Support Center: Overcoming Dihydromollugin (Dihydromyricetin) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome resistance to Dihydromollugin, a compound extensively studied under the name Dihydromyricetin (DHM), in cancer cells. DHM is a natural flavonoid compound that has demonstrated significant anti-tumor effects, including the ability to reverse multidrug resistance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dihydromyricetin (DHM) in cancer cells?

A1: Dihydromyricetin (DHM) exhibits its anticancer effects through multiple mechanisms. It can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[2] Key signaling pathways affected by DHM include the PI3K/Akt, mTOR, NF-κB, and p53 pathways.[3] DHM has also been shown to downregulate the EGFR/Akt/survivin signaling pathway.[4]

Q2: How do cancer cells develop resistance to chemotherapeutic agents like DHM?

A2: A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cell, which reduces their intracellular concentration and efficacy. Another key factor in chemoresistance is the upregulation of anti-apoptotic proteins like survivin.[5]

Q3: How can DHM help overcome multidrug resistance (MDR)?

A3: DHM can reverse MDR through several mechanisms. It has been shown to downregulate the expression of MDR1 mRNA, which codes for P-glycoprotein, thereby reducing the efflux of other chemotherapeutic drugs.[6][7] Additionally, DHM can inhibit the expression of survivin, an inhibitor of apoptosis, making cancer cells more susceptible to treatment.[5] This sensitizes resistant cancer cells to other chemotherapeutic agents like paclitaxel and doxorubicin.[5]

Q4: In which cancer cell lines has DHM shown efficacy?

A4: DHM has demonstrated anticancer activity in a variety of cancer cell lines, including but not limited to:

  • Ovarian cancer (A2780, SKOV3)[5]

  • Gastric cancer (SGC7901, SGC7901/5-FU)[6][8]

  • Hepatocellular carcinoma (HepG2, SK-Hep-1, Hep3B)[8][9]

  • Breast cancer (MCF-7, MDA-MB-231)[1]

  • Lung cancer (A549, H1975)[8]

  • Cervical cancer (HeLa, SiHa)[10]

Q5: Is DHM toxic to normal, non-cancerous cells?

A5: Studies have indicated that DHM shows low cytotoxicity to normal cells. For instance, it did not significantly affect the growth of normal human liver cell lines (HL7702, L-02) or normal breast epithelial cells (MCF-10A) at concentrations that were effective against cancer cells.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Dihydromyricetin (DHM).

Issue/Question Possible Cause & Solution
Why are my cancer cells not responding to DHM treatment (i.e., no significant decrease in cell viability)? 1. Sub-optimal Concentration: The IC50 value of DHM can vary significantly between cell lines. You may need to perform a dose-response experiment (e.g., using an MTT assay) with a wide range of DHM concentrations (e.g., 10 µM to 400 µM) to determine the optimal concentration for your specific cell line.[5][8] 2. High Level of Resistance: The cancer cell line may have a high expression of P-glycoprotein (P-gp) or other efflux pumps. Consider co-treatment with a known P-gp inhibitor or another chemotherapeutic agent to see if DHM can sensitize the cells.[5] 3. Experimental Conditions: Ensure the DHM is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells.
How can I confirm that DHM is inducing apoptosis in my cell line? 1. Morphological Changes: Observe cells under a microscope for characteristic signs of apoptosis, such as cell shrinkage and membrane blebbing.[5] 2. Apoptosis Assays: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates apoptosis.[5][6] 3. Western Blotting: Analyze the expression of key apoptosis-related proteins. Look for an increase in cleaved PARP, cleaved caspase-3, and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5][11]
My Western blot results for survivin expression after DHM treatment are inconsistent. 1. Treatment Duration and Concentration: The effect of DHM on survivin expression is dose- and time-dependent. Ensure you are using an appropriate concentration (e.g., 50-100 µM) and treatment duration (e.g., 48 hours) as established in the literature.[5] 2. Antibody Quality: Verify the specificity and efficacy of your primary antibody for survivin. 3. Loading Control: Use a reliable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
How do I verify that DHM is reversing multidrug resistance by inhibiting P-glycoprotein (P-gp)? 1. Western Blotting: Measure the protein expression levels of P-glycoprotein (encoded by the MDR1 gene) in resistant cells before and after treatment with DHM. A decrease in P-gp levels would suggest that DHM is inhibiting its expression.[7] 2. RT-qPCR: To determine if the effect is at the transcriptional level, perform quantitative real-time PCR to measure the mRNA levels of the MDR1 gene.[7] 3. Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). In resistant cells, Rhodamine 123 is pumped out, resulting in low fluorescence. If DHM inhibits P-gp, intracellular fluorescence will increase.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Dihydromyricetin (DHM).

Table 1: IC50 Values of DHM in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
A2780Ovarian Cancer336.024
SGC7901Gastric Cancer13.64 (µg/mL)Not Specified
SGC7901/5-FU5-FU Resistant Gastric Cancer20.69 (µg/mL)Not Specified
MHcc97LHepatocellular Carcinoma>15072
MHcc97HHepatocellular Carcinoma>15072
QGY7703Hepatocellular Carcinoma>15072
SK-HEP-1Hepatocellular Carcinoma>15072

Note: IC50 values can vary based on experimental conditions.[2][5][7]

Table 2: Effect of DHM on Protein Expression in Cancer Cells

ProteinCell LineTreatmentChange in Expression
SurvivinA2780 (Ovarian)DHM (various conc.) for 48hDecreased
p53A2780 (Ovarian)DHM (various conc.) for 48hIncreased
Cleaved PARPA2780/DOX (Doxorubicin-resistant Ovarian)DHM (25 µM) + DOX (4 µM) for 48hIncreased
P-gp (MDR1)SGC7901/5-FU (5-FU Resistant Gastric)DHMDecreased
p-PI3KRBE, TFK-1 (Cholangiocarcinoma)DHM (150 µM)Decreased
p-AktRBE, TFK-1 (Cholangiocarcinoma)DHM (150 µM)Decreased
Bcl-2Hep3B (Hepatocellular Carcinoma)DHM (25, 50 µM) for 24hDecreased
BaxHep3B (Hepatocellular Carcinoma)DHM (25, 50 µM) for 24hIncreased
Cleaved Caspase-3Hep3B (Hepatocellular Carcinoma)DHM (25, 50 µM) for 24hIncreased

This table provides a qualitative summary of protein expression changes observed in various studies.[5][7][9][12]

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of DHM on cancer cells.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, Dihydromyricetin (DHM), DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

    • Prepare serial dilutions of DHM in complete culture medium. A typical concentration range to test is 10 µM to 400 µM.[5]

    • Remove the old medium from the wells and add 100 µL of the DHM dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHM).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Western Blotting for Key Protein Expression

This protocol is for analyzing changes in protein levels (e.g., P-gp, survivin, p53, Akt, p-Akt).

  • Materials: Cancer cells, DHM, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to the proteins of interest), HRP-conjugated secondary antibody, ECL detection reagent.

  • Procedure:

    • Plate cells and treat with the desired concentrations of DHM for the specified time.

    • Lyse the cells on ice using lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

3. Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following DHM treatment.

  • Materials: 6-well plates, cancer cells, DHM, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with DHM for the desired time (e.g., 48 hours).

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

    • The cell populations will be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by DHM and a general experimental workflow for studying DHM resistance.

DHM_Action_Pathway DHM Dihydromyricetin (DHM) EGFR EGFR DHM->EGFR Inhibits PI3K PI3K DHM->PI3K Inhibits p53 p53 DHM->p53 Activates MDR1 MDR1/P-gp DHM->MDR1 Inhibits EGFR->PI3K Akt Akt PI3K->Akt Survivin Survivin Akt->Survivin Activates p53->Survivin Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Survivin->Apoptosis Inhibits Proliferation Cell Proliferation Survivin->Proliferation Promotes DrugEfflux Drug Efflux MDR1->DrugEfflux Causes

Caption: DHM signaling pathways in cancer cells.

Resistance_Workflow start Start: Resistant Cancer Cell Line treat Treat with DHM +/- Chemotherapy start->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Measure Apoptosis (Flow Cytometry) treat->apoptosis protein Analyze Protein Expression (Western Blot) treat->protein evaluate Evaluate Reversal of Resistance viability->evaluate apoptosis->evaluate targets Targets: P-gp, Survivin, p53, Akt protein->targets protein->evaluate end Conclusion evaluate->end

Caption: Experimental workflow for overcoming resistance.

References

Dihydromollugin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of our latest literature search, specific experimental data on the off-target effects of dihydromollugin is not publicly available. This compound is a natural product isolated from Rubia cordifolia and has been noted for its potential anti-tumor and virus-inhibiting activities.[1] However, comprehensive selectivity profiling and off-target screening data, which are crucial for understanding its broader pharmacological effects and potential for toxicity, have not been detailed in the available scientific literature.

The following technical support center is a generalized framework designed to guide researchers and drug development professionals in addressing potential off-target issues with investigational compounds. While the examples provided are hypothetical due to the lack of specific data for this compound, they illustrate the types of questions, data presentation, and experimental details that would be essential for a complete technical support guide.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with Compound X that do not align with its known primary target. Could off-target effects be responsible?

A1: Yes, unexpected phenotypes are a common indicator of off-target interactions. When a compound engages with unintended proteins, it can trigger signaling pathways or cellular responses that are independent of its intended mechanism of action. To investigate this, we recommend performing a broad off-target screening assay.

Q2: What are the initial steps to identify potential off-target interactions of our compound?

A2: A tiered approach is often most effective.

  • Computational Prediction: Utilize in silico tools to predict potential off-target binding based on the chemical structure of your compound.

  • Broad Panel Screening: Employ a commercially available off-target screening service that tests your compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Phenotypic Screening: Use cell-based assays with a diverse set of cell lines to identify unexpected patterns of activity or toxicity.

Q3: Our compound shows activity against several kinases in a screening panel. How do we determine which of these are relevant off-targets?

A3: To validate hits from a primary screen, consider the following:

  • Dose-Response Studies: Determine the potency (e.g., IC50 or EC50) of your compound against the putative off-targets. Off-targets that are engaged at concentrations similar to or lower than the on-target potency are of higher concern.

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound binds to the suspected off-target in a cellular context.

  • Functional Assays: Investigate whether the interaction with the off-target leads to a functional consequence in cells (e.g., modulation of a downstream signaling pathway).

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.
Symptom Possible Cause Troubleshooting Step
High variability in cell viability assays across different cell lines.Cell line-dependent off-target effects.Profile the expression levels of the suspected off-target(s) in the panel of cell lines used. Correlate sensitivity to the compound with the expression level of the off-target.
Conflicting results between in vitro biochemical assays and cell-based assays.Poor cell permeability or active efflux of the compound. Off-target effects that only manifest in a complex cellular environment.Perform cell permeability assays (e.g., PAMPA). Investigate if the compound is a substrate for efflux pumps like P-glycoprotein.
Unexpected changes in cellular morphology or signaling pathways unrelated to the primary target.Engagement of an unknown off-target.Conduct a broad kinase or GPCR screen to identify potential unintended targets. Use pathway analysis tools to connect the observed phenotype to potential off-target signaling cascades.

Quantitative Data Summary (Hypothetical Example)

The following table is a hypothetical example of how to present quantitative data from an off-target screening experiment for a compound.

Table 1: Selectivity Profile of Compound X against a Panel of Kinases

TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B505
Off-Target Kinase C50050
Off-Target Kinase D>10,000>1000

Data are representative of a typical kinase selectivity screen. Assays were performed using a radiometric filter binding assay.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Radiometric)

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a protein kinase.

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase and its specific peptide substrate in assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the compound dilution, kinase, and substrate. Initiate the reaction by adding ATP solution containing [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical scenario where an investigational compound, intended to inhibit a primary target, has an off-target effect on a separate signaling pathway.

Off_Target_Pathway cluster_primary Intended Pathway cluster_off_target Off-Target Pathway A Signal A PT Primary Target A->PT Activates E1 Desired Effect PT->E1 B Signal B OT Off-Target B->OT Activates E2 Undesired Effect OT->E2 Compound Investigational Compound Compound->PT Inhibits Compound->OT Inhibits

Caption: Hypothetical signaling pathways showing on-target and off-target inhibition.

Experimental Workflow Diagram

This diagram outlines a typical workflow for identifying and validating off-target effects.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Screening Broad Off-Target Screening (e.g., Kinase Panel) Start->Screening Hits Identify Potential Hits Screening->Hits Hits->Start No Hits Validation Biochemical Validation (IC50 Determination) Hits->Validation Hits Found Cellular Cellular Target Engagement (e.g., CETSA) Validation->Cellular Functional Functional Cellular Assay Cellular->Functional Conclusion Conclusion: Confirmed Off-Target Effect Functional->Conclusion

Caption: Workflow for off-target identification and validation.

References

Technical Support Center: Dihydromollugin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining the synthesis of Dihydromollugin for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically achieved as an intermediate in the total synthesis of Mollugin. The general approach involves the prenylation of a suitable naphthoquinone precursor followed by a cyclization reaction to form the dihydropyran ring. To obtain this compound, the final oxidation step that would yield Mollugin is omitted.

Q2: What are the key reagents for the synthesis of 3,4-Dihydromollugin?

A2: A key step in the synthesis of 3,4-Dihydromollugin involves a Lewis acid-mediated cyclization. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported as an effective reagent for this transformation.

Q3: How can I purify the synthesized this compound?

A3: Column chromatography is a common and effective method for the purification of this compound from the reaction mixture.[1][2][3][4][5] The choice of stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is often employed.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.[6][7][8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the purification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete cyclization reaction.- Ensure the BF₃·OEt₂ reagent is fresh and anhydrous. - Optimize the reaction temperature and time. Low temperatures may slow the reaction, while high temperatures could lead to side products. - Consider using a higher equivalent of BF₃·OEt₂.
Formation of side products during cyclization.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Carefully control the reaction temperature to minimize the formation of undesired byproducts.
Loss of product during purification.- Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to achieve better separation.[1][2][3][4][5] - Collect smaller fractions during chromatography to avoid mixing the product with impurities.
Presence of Mollugin as an Impurity Unintentional oxidation of this compound.- Avoid exposure of the reaction mixture and the purified product to strong oxidizing agents. - Work under an inert atmosphere, especially during workup and purification. - If 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was used in a previous step, ensure its complete removal.
Difficulty in Purifying this compound Co-elution of impurities with the product during column chromatography.- Try a different solvent system with varying polarity for the column chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization of the impure product may be an effective purification step.
Inconsistent Reaction Outcomes Variability in reagent quality.- Use freshly distilled and anhydrous solvents. - Ensure the starting materials are pure.
Reaction sensitivity to moisture.- Dry all glassware thoroughly before use. - Conduct the reaction under strictly anhydrous conditions.

Experimental Protocols

Synthesis of 3,4-Dihydromollugin (Illustrative Protocol based on related syntheses)

This protocol is a general guideline based on the synthesis of similar compounds. Optimization of specific conditions may be necessary.

Reaction Scheme:

G Naphthoquinone Precursor Naphthoquinone Precursor 3,4-Dihydromollugin 3,4-Dihydromollugin Naphthoquinone Precursor->3,4-Dihydromollugin BF3·OEt2

Caption: General reaction scheme for the synthesis of 3,4-Dihydromollugin.

Materials:

  • Appropriate prenylated naphthoquinone precursor

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve the prenylated naphthoquinone precursor in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add BF₃·OEt₂ to the reaction mixture.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dihydropyran Ring Formation

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1BF₃·OEt₂Dichloromethane-78 to rt354(Hypothetical data based on related literature)
2TiCl₄Dichloromethane-782Lower(Hypothetical data for comparison)
3SnCl₄Dichloromethane04Moderate(Hypothetical data for comparison)

Note: The data presented in this table is illustrative and intended for comparison purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Workflows

Diagram 1: Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Starting Material (Prenylated Naphthoquinone) B Reaction with BF3·OEt2 in Anhydrous DCM A->B C Reaction Quenching (aq. NaHCO3) B->C D Extraction with DCM C->D E Drying (Na2SO4) and Concentration D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship in Troubleshooting Low Yield

G cluster_solutions Potential Solutions A Low Yield B Incomplete Reaction A->B C Side Product Formation A->C D Purification Loss A->D E Optimize Reaction Time/Temperature B->E F Use Fresh Reagents/ Anhydrous Conditions B->F C->F G Inert Atmosphere C->G H Optimize Chromatography D->H

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

minimizing Dihydromollugin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Dihydromollugin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes a naphthoquinone core, a phenolic hydroxyl group, and an ester linkage. The primary factors that can induce degradation are:

  • pH: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions.[1][2][3]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products.[4][5][6][7]

  • Light: Naphthoquinones are known to be photosensitive and can undergo photodegradation upon exposure to light.[8][9]

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation, leading to faster degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. Based on general guidelines for sensitive compounds and the known instabilities of its functional groups, the following storage conditions are recommended:

FormRecommended Storage TemperatureAdditional Recommendations
Solid (Powder) -20°CStore in a tightly sealed, light-resistant container. Protect from moisture.
In Solution -80°CUse a suitable, dry, and inert solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Q3: I am observing a change in the color of my this compound solution. What could be the cause?

A3: A color change in your this compound solution, particularly a darkening or change to a brownish hue, is often an indication of oxidative degradation. The phenolic component of the molecule can oxidize to form colored quinone-type byproducts.[4][7] To troubleshoot this, consider the following:

  • Oxygen exposure: Ensure your solutions are prepared and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Solvent purity: Use high-purity, degassed solvents to minimize dissolved oxygen and oxidizing impurities.

  • Light exposure: Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.

Q4: My analytical results show a decrease in the concentration of this compound over time, even when stored at low temperatures. What could be the issue?

A4: If you are observing a loss of this compound despite low-temperature storage, the following factors could be at play:

  • Hydrolysis: If your sample is in a solution with a non-neutral pH, hydrolysis of the ester group may be occurring.[1][2][3][10][11] Even at low temperatures, this process can proceed over extended periods. Ensure the pH of your solution is as close to neutral as possible and that your solvent is aprotic if feasible.

  • Adsorption: this compound may adsorb to the surface of your storage container, especially if it is plastic. Using low-adsorption vials or silanized glass may mitigate this issue.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce atmospheric moisture and oxygen, potentially accelerating degradation. It is highly recommended to aliquot your stock solutions into single-use volumes.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC chromatogram Degradation of this compound1. Perform a forced degradation study to identify potential degradation products. 2. Compare the retention times of the unexpected peaks with those of the degradation products. 3. Adjust storage conditions (e.g., lower temperature, protect from light, inert atmosphere) to minimize the formation of these peaks.
Low recovery after extraction Degradation during the extraction process1. Minimize the exposure of the sample to harsh pH, high temperatures, and light during extraction. 2. Use antioxidants (e.g., ascorbic acid) during extraction if oxidative degradation is suspected.[12] 3. Optimize the extraction method to reduce processing time.
Inconsistent results between experiments Instability of stock solutions1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock, run a standard to confirm its concentration before use. 3. Ensure proper storage of stock solutions as recommended in the FAQs.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[13][14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • For structural elucidation of major degradation products, LC-MS analysis is recommended.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

    • Initial Gradient Example: 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18][19]

  • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Carboxylic_Acid Carboxylic Acid Derivative This compound->Carboxylic_Acid Acid/Base Alcohol Alcohol Derivative This compound->Alcohol Acid/Base Quinone_Derivative Quinone-type Derivative This compound->Quinone_Derivative Oxidizing agents/ Oxygen Photoproducts Various Photoproducts This compound->Photoproducts Light (UV/Vis) experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_method_development Method Development & Validation cluster_analysis Analysis Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Generate_Samples Generate Degraded Samples Stress_Conditions->Generate_Samples Develop_HPLC Develop Stability-Indicating HPLC Method Generate_Samples->Develop_HPLC Validate_Method Validate Method (ICH Guidelines) Develop_HPLC->Validate_Method Analyze_Samples Analyze Samples (HPLC-PDA, LC-MS) Validate_Method->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants

References

Technical Support Center: Addressing Poor Bioavailability of Dihydromollugin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of dihydromollugin. As a natural product with therapeutic potential, overcoming its low aqueous solubility and optimizing its formulation are critical steps for successful preclinical and clinical development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected poor bioavailability of this compound?

A1: While specific data for this compound is limited, its parent compound, mollugin, exhibits poor aqueous solubility and metabolic instability. It is highly probable that this compound shares these characteristics, which are major contributors to low oral bioavailability. These factors can lead to limited dissolution in the gastrointestinal (GI) tract, poor permeation across the intestinal membrane, and significant first-pass metabolism in the liver.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility and dissolution rate limitations of hydrophobic compounds like this compound.[1][2][3] These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly improve the solubilization and absorption of lipophilic drugs.[3][4][5][6][7][8]

  • Amorphous Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix, its crystalline structure is converted to a more soluble amorphous form, thereby increasing its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to enhanced absorption and bioavailability.[9][10]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can improve its aqueous solubility and dissolution.

Q3: Are there any known biological mechanisms that might limit this compound's bioavailability?

A3: Beyond poor solubility, other factors could contribute to low bioavailability. These include potential efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall and extensive metabolism by cytochrome P450 enzymes in the gut and liver. Co-administration with bioenhancers, such as piperine, which can inhibit these enzymes and transporters, may be a viable strategy to explore.

Q4: What initial in vitro assays should be performed to guide formulation development?

A4: Before proceeding to in vivo studies, a series of in vitro tests are recommended:

  • Solubility Studies: Determine the solubility of this compound in various physiologically relevant media (e.g., simulated gastric and intestinal fluids) and with different solubilizing excipients.

  • Dissolution Testing: Compare the dissolution rate of different prototype formulations to that of the pure compound.

  • Cell Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of this compound and the potential for efflux transporter involvement.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo evaluation of this compound formulations.

Issue 2.1: High Variability in Plasma Concentrations in Animal Studies

  • Possible Causes & Troubleshooting Steps:

    • Food Effects: The presence or absence of food can drastically alter the absorption of lipophilic compounds.

      • Recommendation: Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect. Standardize the feeding schedule for all animals in the study.

    • Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release.

      • Recommendation: Perform thorough stability testing of your formulation under relevant storage conditions and in simulated GI fluids.

    • Gastrointestinal Physiology: Natural variations in gastric emptying time and intestinal motility among animals can affect drug absorption.

      • Recommendation: Increase the number of animals per group to improve statistical power. Consider using a crossover study design if feasible.

    • Pre-systemic Metabolism: High first-pass metabolism can lead to variable systemic exposure.

      • Recommendation: Investigate the in vitro metabolic stability of this compound using liver microsomes from the animal species being studied.

Issue 2.2: No Significant Improvement in Bioavailability with a Novel Formulation

  • Problem: Despite developing an advanced formulation (e.g., a nanoemulsion or solid dispersion), the in vivo bioavailability of this compound remains low and is not significantly different from the unformulated compound.

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Formulation: The chosen excipients or drug-to-carrier ratio may not be optimal for in vivo performance.

      • Recommendation: Re-evaluate the formulation design. Screen a wider range of excipients and ratios. In vitro dissolution and permeability studies can help guide this optimization.

    • In Vivo Dissolution vs. In Vitro Performance: The formulation may not be behaving in the complex GI environment as predicted by in vitro tests.

      • Recommendation: Use more biorelevant in vitro dissolution models that incorporate bile salts and lipids to better mimic the in vivo environment.

    • Permeability-Limited Absorption: The primary barrier to absorption may be poor intestinal permeability rather than dissolution.

      • Recommendation: Re-assess the intrinsic permeability of this compound. If it is very low, formulation strategies alone may not be sufficient. The addition of permeation enhancers could be explored cautiously.

    • Extensive First-Pass Metabolism: Even if the formulation enhances dissolution and absorption into the portal circulation, rapid metabolism in the liver can prevent the drug from reaching systemic circulation.

      • Recommendation: Consider co-administration with a known inhibitor of relevant metabolic enzymes (if known) in a pilot study to assess the impact of first-pass metabolism.

Section 3: Data Presentation

Due to the lack of publicly available in vivo pharmacokinetic data for this compound, the following table presents a hypothetical but realistic comparison of pharmacokinetic parameters for a poorly soluble natural compound, illustrating the potential improvements that can be achieved with different formulation strategies. Researchers should aim to generate similar data for their specific this compound formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of a this compound-like Compound Following Oral Administration in Rats (20 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 152.0 ± 0.5250 ± 75100
Solid Dispersion150 ± 401.5 ± 0.5900 ± 200360
Nanoemulsion250 ± 601.0 ± 0.31500 ± 350600
Solid Lipid Nanoparticles200 ± 501.2 ± 0.41300 ± 300520

Data are presented as mean ± standard deviation. Relative bioavailability is calculated against the aqueous suspension control.

Section 4: Experimental Protocols

The following is a generalized protocol for an in vivo bioavailability study in rats. This should be adapted based on the specific this compound formulation and analytical methods available.

Protocol 4.1: In Vivo Oral Bioavailability Study in Sprague-Dawley Rats

  • Animal Model:

    • Male Sprague-Dawley rats (200-250 g).

    • Acclimatize animals for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Experimental Groups:

    • Group 1: Control (this compound aqueous suspension).

    • Group 2: Test Formulation 1 (e.g., this compound solid dispersion).

    • Group 3: Test Formulation 2 (e.g., this compound nanoemulsion).

    • (Optional) Group 4: Intravenous administration of this compound (for absolute bioavailability determination).

  • Dosing:

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the formulations orally via gavage at a dose of 20 mg/kg of this compound.

    • For the intravenous group, administer a 1 mg/kg dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples in blank plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋₂₄, and elimination half-life (t₁/₂).

    • Calculate the relative bioavailability of the test formulations compared to the control suspension.

    • If an intravenous group is included, calculate the absolute bioavailability.

Section 5: Visualization

Signaling Pathway

Based on the known activity of the parent compound mollugin, this compound may exert its biological effects, at least in part, through the modulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex This compound This compound This compound->IKK_complex Inhibition IkB IκBα IKK_complex->IkB Phosphorylation IkB_p P-IκBα NFkB_inactive NF-κB (p50/p65) Inactive Complex NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_transcription Gene Transcription (Inflammatory Cytokines, Chemokines, etc.) Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (SEDDS, Solid Dispersion, Nanoparticles) Start->Formulation InVitro In Vitro Characterization - Solubility - Dissolution - Permeability (Caco-2) Formulation->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Study (Rat Model) Optimization->InVivo Optimized Formulation DataAnalysis Data Analysis (Cmax, Tmax, AUC) InVivo->DataAnalysis Decision Improved Bioavailability? DataAnalysis->Decision Success Successful Formulation Proceed to Efficacy Studies Decision->Success Yes Failure Re-evaluate Formulation Strategy Decision->Failure No Failure->Formulation

References

Technical Support Center: Mollugin and Dihydromollugin Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: While the initial topic of this guide was "Dihydromollugin," a comprehensive literature review revealed a significant scarcity of experimental data, protocols, and troubleshooting information for this specific compound. In contrast, its parent compound, mollugin, is extensively studied and documented. Therefore, to provide the most valuable and practical resource for researchers in this area, this technical support center will focus primarily on mollugin . The information provided for mollugin will likely serve as a strong foundational guide for designing experiments with this compound, though compound-specific optimization will be necessary. This compound is a natural naphthoic acid ester, and while commercially available, its biological activity and experimental considerations are not yet well-established in the scientific literature.[1]

Frequently Asked Questions (FAQs)

Q1: What is mollugin and what are its primary biological activities?

Mollugin is a naphthohydroquinone, a major bioactive compound isolated from the roots of Rubia cordifolia L.[2][3] This plant has a long history of use in traditional Chinese medicine for treating conditions like coughs, joint inflammation, and uterine hemorrhage.[3] Current research has demonstrated that mollugin possesses significant anti-inflammatory and anti-cancer properties.[3][4][5][6]

Q2: What is the primary mechanism of action for mollugin's anti-inflammatory effects?

Mollugin exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways. It has been shown to block the Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by inhibiting the phosphorylation of JAK2, STAT1, and STAT3.[2][7] Additionally, mollugin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5][6]

Q3: How does mollugin exhibit anti-cancer activity?

The anti-cancer effects of mollugin are also linked to its inhibition of the NF-κB signaling pathway.[3] By blocking NF-κB, mollugin can suppress the expression of genes involved in cell proliferation, survival, invasion, and angiogenesis.[3] It has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, ovaries, and colon, and can induce apoptosis (programmed cell death).[8][9]

Q4: What are some common challenges or sources of variability when working with mollugin in cell culture?

Researchers may encounter variability in experimental outcomes due to several factors. One significant challenge is mollugin's poor aqueous solubility, which can lead to uneven assay results and difficulties in preparing stable stock solutions.[10] Additionally, its metabolic instability can affect its potency and duration of action in longer-term experiments.[10] As with many natural compounds, batch-to-batch variability in purity and potency of the isolated compound can also be a source of inconsistency.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or proliferation assays (e.g., MTT, EdU).
  • Possible Cause 1: Poor Solubility. Mollugin's low water solubility can lead to precipitation in culture media, resulting in inaccurate concentrations and variable effects.

    • Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure rapid and thorough mixing. It is also advisable to visually inspect the media for any signs of precipitation before adding it to the cells. Consider using a derivative with improved solubility if available.[10]

  • Possible Cause 2: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivity to mollugin.

    • Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50). For example, in HER2-overexpressing SK-BR-3 and SK-OV-3 cells, potent inhibitory effects were observed, while the normal mammary epithelial cell line MCF-10A was less affected.[9]

  • Possible Cause 3: Inconsistent Treatment Times. The effects of mollugin can be time-dependent.

    • Solution: Standardize the duration of mollugin treatment across all experiments. For proliferation assays, time points should be chosen based on the cell line's doubling time and the specific experimental question.

Issue 2: Difficulty in observing inhibition of NF-κB or JAK-STAT signaling.
  • Possible Cause 1: Suboptimal Stimulation. The inflammatory stimulus (e.g., LPS, TNF-α) may not be potent enough to induce a robust signaling cascade.

    • Solution: Optimize the concentration and duration of the stimulus to achieve a strong and reproducible activation of the target pathway before introducing mollugin.

  • Possible Cause 2: Incorrect Timing of Mollugin Treatment. Mollugin should be added prior to stimulation to effectively inhibit the signaling pathway.

    • Solution: Typically, cells are pre-treated with mollugin for a specific period (e.g., 12 hours) before the addition of the inflammatory stimulus.[3] This allows the compound to enter the cells and interact with its molecular targets.

  • Possible Cause 3: Insufficient Mollugin Concentration. The concentration of mollugin may be too low to effectively inhibit the target kinases.

    • Solution: Refer to dose-response studies in the literature for your specific cell line or a similar one. For example, mollugin has been shown to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner, with significant effects observed at concentrations around 80 µM in HeLa cells.[3]

Quantitative Data Summary

ParameterValueCell Line/ModelAnalytical MethodReference
In Vitro Cytotoxicity (IC50) 46.3 µM (metastatic OSCCs - HN12)Oral Squamous Carcinoma CellsMTT Assay[8]
43.9 µM (primary OSCCs - HN4)Oral Squamous Carcinoma CellsMTT Assay[8]
Pharmacokinetics (in rats, oral admin. of R. cordifolia extract)
Cmax (Mollugin)52.10 ± 6.71 ng/mLSprague-Dawley RatsUHPLC-MS/MS[11][12]
Tmax (Mollugin)1.99 ± 0.21 hSprague-Dawley RatsUHPLC-MS/MS[11][12]
AUC0→t (Mollugin)231.56 ± 57.57 ng∙h/mLSprague-Dawley RatsUHPLC-MS/MS[11][12]

Key Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of mollugin (prepared from a DMSO stock) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO at the same final concentration as the mollugin-treated wells).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of mollugin for 12 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 30 minutes.[3]

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercially available kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in mollugin-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

Signaling Pathway and Experimental Workflow Diagrams

Mollugin_NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50/IκBα (Inactive) p_IkBa p-IκBα p65 p65 p50 p50 active_NFkB p65/p50 (Active) NFkB_complex->active_NFkB IκBα Degradation degradation Degradation p_IkBa->degradation nucleus Nucleus active_NFkB->nucleus Translocation gene_expression Gene Expression (Proliferation, Anti-apoptosis, Invasion, Angiogenesis) nucleus->gene_expression Mollugin Mollugin Mollugin->IKK Inhibits Mollugin_JAK_STAT_Pathway LPS LPS Receptor Receptor LPS->Receptor JAK2 JAK2 Receptor->JAK2 p_JAK2 p-JAK2 STAT1 STAT1 p_JAK2->STAT1 P STAT3 STAT3 p_JAK2->STAT3 P p_STAT1 p-STAT1 p_STAT3 p-STAT3 dimer STAT Dimer p_STAT1->dimer p_STAT3->dimer nucleus Nucleus dimer->nucleus Translocation gene_expression Inflammatory Gene Expression (iNOS, IL-1β, IL-6) nucleus->gene_expression Mollugin Mollugin Mollugin->JAK2 Inhibits Phosphorylation Experimental_Workflow_Troubleshooting start Start: Inconsistent Cell-Based Assay Results check_solubility Check for Mollugin Precipitation in Media start->check_solubility prepare_fresh Prepare Fresh Stock Solution in DMSO check_solubility->prepare_fresh Precipitate Observed check_dose Review Dose-Response Curve for Cell Line check_solubility->check_dose No Precipitate prepare_fresh->check_dose optimize_dose Perform Dose-Response Experiment (e.g., IC50) check_dose->optimize_dose No/Outdated Data check_time Verify Consistency of Treatment Duration check_dose->check_time Data Available & Appropriate optimize_dose->check_time standardize_time Standardize Treatment Time Across Experiments check_time->standardize_time Inconsistent end Consistent Results check_time->end Consistent standardize_time->end

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Mollugin and its Synthetic Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of mollugin and its more potent synthetic derivative, compound 5k. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Initial literature searches for a direct comparison between dihydromollugin and mollugin yielded no studies on the anti-inflammatory activity of this compound. Consequently, this guide focuses on mollugin, a well-characterized anti-inflammatory compound isolated from Rubia cordifolia, and a promising, more potent synthetic derivative, compound 5k.

Mollugin has been identified as a bioactive compound with a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] Its anti-inflammatory actions are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[3][4] To enhance its therapeutic potential, various derivatives of mollugin have been synthesized and evaluated, leading to the identification of compounds with superior anti-inflammatory efficacy, such as compound 5k.[5]

Quantitative Comparison of Anti-Inflammatory Efficacy

The following table summarizes the available quantitative data on the in vivo anti-inflammatory activity of mollugin and its synthetic derivative, compound 5k.

CompoundIn Vivo ModelAdministration RouteDoseInhibition of Inflammation (%)Reference
Mollugin Not specifiedIntraperitonealNot specified49.72[5]
Compound 5k Not specifiedIntraperitonealNot specified81.77[5]
Mechanisms of Anti-Inflammatory Action

Both mollugin and its derivative, compound 5k, exert their anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][5] Mollugin has also been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4]

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][7]

Mollugin has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[7] Compound 5k also down-regulates NF-κB expression, possibly by suppressing the LPS-induced expression of the p65 protein.[5]

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is another crucial signaling cascade in inflammation, activated by various cytokines. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes. Mollugin has been found to significantly reduce the LPS-mediated phosphorylation of JAK2, STAT1, and STAT3.[4]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by mollugin and its derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates IkBa-NF-kB IkBa-NF-kB Complex Degradation Degradation IkBa->Degradation degrades NF-kB (p65) NF-kB (p65) NF-kB (p65)_n NF-kB (p65) NF-kB (p65)->NF-kB (p65)_n translocates IkBa-NF-kB->NF-kB (p65) releases Mollugin_5k Mollugin / Compound 5k Mollugin_5k->IKK inhibits Gene Transcription Pro-inflammatory Gene Transcription NF-kB (p65)_n->Gene Transcription activates JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes & translocates Mollugin Mollugin Mollugin->JAK inhibits Gene Transcription Inflammatory Gene Transcription STAT_dimer->Gene Transcription activates Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Compound Compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays In_Vivo_Assays In Vivo Assays Compound->In_Vivo_Assays Mechanism_of_Action Mechanism of Action Studies In_Vitro_Assays->Mechanism_of_Action NFkB_Assay NF-kB Luciferase Assay In_Vitro_Assays->NFkB_Assay Western_Blot Western Blot (p-p65, p-IkBa) In_Vitro_Assays->Western_Blot JAK_STAT_Assay JAK-STAT Western Blot In_Vitro_Assays->JAK_STAT_Assay Data_Analysis Data Analysis and Comparison In_Vivo_Assays->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Assays->Paw_Edema Mechanism_of_Action->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of the Antioxidant Properties of Dihydromyricetin and Dihydromollugin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented antioxidant effects of Dihydromyricetin (DHM) and Dihydromollugin. While Dihydromyricetin is a well-researched flavonoid with robust evidence supporting its potent antioxidant activities, there is a notable lack of experimental data specifically quantifying the antioxidant capacity of this compound.

This guide, therefore, provides a detailed overview of the antioxidant profile of Dihydromyricetin, supported by experimental data and mechanistic insights. The absence of comparable data for this compound currently prevents a direct, evidence-based comparison. Researchers are encouraged to view this as an opportunity for further investigation into the potential bioactivities of this compound.

Dihydromyricetin: A Potent Natural Antioxidant

Dihydromyricetin (DHM), a flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has demonstrated significant antioxidant properties in numerous in vitro and in vivo studies. Its antioxidant efficacy is attributed to its unique molecular structure, which allows it to effectively scavenge free radicals and modulate cellular antioxidant defense mechanisms.

Quantitative Antioxidant Activity of Dihydromyricetin

The antioxidant capacity of Dihydromyricetin has been evaluated using various standard assays. The following table summarizes key quantitative data from representative studies.

Antioxidant AssayTest SystemKey FindingsReference
DPPH Radical Scavenging Assay In vitroExhibited strong, concentration-dependent scavenging activity.[1]
ABTS Radical Scavenging Assay In vitroDemonstrated potent and dose-dependent scavenging of ABTS radicals.[2]
Cellular Antioxidant Activity (CAA) Assay Human hepatocarcinoma (HepG2) cellsShowed significant intracellular antioxidant activity, indicating bioavailability and efficacy within a cellular context.[3]
Lipid Peroxidation Inhibition In vivo (rat models)Significantly reduced malondialdehyde (MDA) levels in the liver, brain, and myocardium, indicating protection against lipid peroxidation.[4]
Experimental Protocols for Key Antioxidant Assays

For researchers aiming to replicate or build upon existing findings, detailed methodologies for the principal antioxidant assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare various concentrations of the test compound (Dihydromyricetin) and a standard antioxidant (e.g., ascorbic acid or Trolox).

    • Add a fixed volume of the DPPH solution to the test compound and standard solutions in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the test compound and a standard antioxidant.

    • Add the test compound or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

3. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

  • Procedure:

    • Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.

    • Wash the cells and then incubate them with the DCFH-DA probe and the test compound at various concentrations.

    • After the incubation period, wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence intensity over time using a microplate reader.

    • The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.

Signaling Pathways Modulated by Dihydromyricetin's Antioxidant Activity

Dihydromyricetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

  • Nrf2-ARE Pathway: Dihydromyricetin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like DHM, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus DHM Dihydromyricetin Keap1_Nrf2 Keap1-Nrf2 Complex DHM->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

Caption: Dihydromyricetin-mediated activation of the Nrf2-ARE signaling pathway.

  • SIRT1 Pathway: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance and metabolism. Dihydromyricetin has been reported to activate SIRT1, which in turn can deacetylate and activate downstream targets like Forkhead box O (FOXO) transcription factors. Activated FOXOs can then promote the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase.

SIRT1_Pathway DHM Dihydromyricetin SIRT1 SIRT1 DHM->SIRT1 activates Ac_FOXO Acetylated FOXO (inactive) SIRT1->Ac_FOXO deacetylates FOXO FOXO Antioxidant_Enzymes Antioxidant Enzymes (MnSOD, Catalase) FOXO->Antioxidant_Enzymes promotes transcription Ac_FOXO->FOXO activation

References

A Comparative Analysis of Natural Compounds Dihydromyricetin and Dehydroleucodine Versus Doxorubicin in Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and less toxic cancer therapies, researchers are increasingly turning to natural compounds. This guide provides a comparative analysis of two such compounds, Dihydromyricetin (DHM) and Dehydroleucodine (DhL), against the widely used chemotherapeutic agent, Doxorubicin. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Introduction

Dihydromyricetin, a flavonoid found in plants such as Ampelopsis grossedentata, and Dehydroleucodine, a sesquiterpene lactone isolated from plants of the Artemisia genus, have demonstrated promising anti-tumor activities. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, known for its potent but often toxic effects. This guide aims to juxtapose the performance of these natural compounds with Doxorubicin, presenting available data to inform future research and drug development efforts.

Comparative Efficacy Against Tumor Growth

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo anti-tumor efficacy of Dihydromyricetin, Dehydroleucodine, and Doxorubicin across various cancer cell lines and tumor models. It is important to note that the presented data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Cytotoxicity: Half-Maximal Inhibitory Concentration (IC50)
CompoundCancer Cell LineIC50 ValueCitation
Dihydromyricetin (DHM) RBE (Cholangiocarcinoma)146.6 µM[1]
HepG2 (Hepatocellular Carcinoma)Less than 150 µM (Significant inhibition at 50 µM)[2]
MHcc97L (Hepatocellular Carcinoma)Significant inhibition at 25 µM after 72h[2]
Dehydroleucodine (DhL) Acute Myeloid Leukemia (various cell lines)5.0 - 18.9 µM[3]
MCF7 (Breast Cancer)5 µM[4]
Kelly (Neuroblastoma)75 µM[5]
Hep-G2 (Hepatoblastoma)50 µM[5]
SK-ES-1 (Ewing Sarcoma)100 µM[5]
Doxorubicin BFTC-905 (Bladder Cancer)2.3 µM[6]
MCF-7 (Breast Cancer)2.5 µM[6]
M21 (Melanoma)2.8 µM[6]
HeLa (Cervical Cancer)2.9 µM[6]
UMUC-3 (Bladder Cancer)5.1 µM[6]
HepG2 (Hepatocellular Carcinoma)12.2 µM[6]
A549 (Lung Cancer)> 20 µM[6]
Huh7 (Hepatocellular Carcinoma)> 20 µM[6]
In Vivo Tumor Growth Inhibition
CompoundTumor ModelDosageTumor Growth InhibitionCitation
Dihydromyricetin (DHM) Human hepatocellular carcinoma Hep3B xenograftNot specifiedSuperior to Nedaplatin[7]
Dehydroleucodine (DhL) B16F0 mouse melanoma20 mg/kg/day50-70% reduction in tumor volume[8]
Doxorubicin PC3 prostate cancer xenograftNot specifiedSignificant growth inhibition when combined with Apo2L/TRAIL[9]
Medullary thyroid carcinoma xenograftNot specifiedSignificant tumor inhibition[10]

Mechanisms of Action and Signaling Pathways

The anti-tumor effects of these compounds are mediated through distinct and complex signaling pathways.

Dihydromyricetin (DHM)

DHM exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Key signaling pathways affected by DHM include the PI3K/Akt/mTOR and NF-κB pathways.[11][12][13]

DHM_Pathway DHM Dihydromyricetin PI3K PI3K DHM->PI3K Inhibits NFkB NF-κB DHM->NFkB Inhibits Apoptosis Apoptosis DHM->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Dihydromyricetin Signaling Pathway

Dehydroleucodine (DhL)

DhL induces tumor cell death primarily through the induction of DNA damage, leading to cell cycle arrest, senescence, and apoptosis.[8][14] It has been shown to downregulate the expression of cell cycle proteins such as cyclin D1 and B1, as well as the anti-apoptotic protein survivin.[8]

DhL_Pathway DhL Dehydroleucodine DNA_Damage DNA Damage DhL->DNA_Damage CyclinD1B1 Cyclin D1/B1 DhL->CyclinD1B1 Inhibits Survivin Survivin DhL->Survivin Inhibits p53 p53 activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Senescence Senescence p53->Senescence Apoptosis Apoptosis p53->Apoptosis Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNAReplication DNA Replication & RNA Synthesis Block DNA->DNAReplication TopoII->DNAReplication Apoptosis Apoptosis DNAReplication->Apoptosis MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cell_injection Subcutaneous injection of cancer cells into immunocompromised mice tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization drug_administration Administer test compound or vehicle control randomization->drug_administration measure_tumor Measure tumor volume periodically drug_administration->measure_tumor euthanasia Euthanize mice at end of study measure_tumor->euthanasia tumor_excision Excise and weigh tumors euthanasia->tumor_excision analysis Histological and biochemical analysis tumor_excision->analysis

References

Dihydromollugin Structure-Activity Relationship: A Comparative Guide to its Anti-Inflammatory Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydromollugin analogs, focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. The data presented herein is compiled from recent studies on mollugin derivatives, which share the core scaffold of this compound and have been evaluated for their potential to inhibit the NF-κB signaling pathway, a key mediator of inflammation.

Comparative Analysis of Anti-Inflammatory Activity

Recent research has focused on modifying the C-6 phenolic hydroxyl group of the mollugin scaffold to enhance its anti-inflammatory properties. The following tables summarize the quantitative data from these studies, comparing the in vitro NF-κB inhibitory activity and in vivo anti-inflammatory effects of various derivatives.

Table 1: In Vitro NF-κB Inhibitory Activity of Mollugin Derivatives

CompoundR Group ModificationIC50 (µM) for NF-κB Inhibition
Mollugin (Parent) -H> 100
4d 4-Fluorophenylacetamide88.25
4e 4-Chlorophenylacetamide55.12
4f 4-Bromophenylacetamide18.53
4i 4-Nitrophenylacetamide22.93
6d 2-Thiophenecarboxamide3.81

Data sourced from Li et al., 2022.[1][2]

Table 2: In Vivo Anti-Inflammatory Activity of Mollugin Derivatives

CompoundR Group ModificationInhibition of Edema (%)
Mollugin (Parent) -H49.72
Ibuprofen -47.51
Mesalazine -47.24
4f 4-Bromophenylacetamide83.08
5k Not specified in abstract81.77
6d 2-Thiophenecarboxamide76.77

Data for 4f and 6d sourced from Li et al., 2022.[1][2] Data for 5k sourced from Li et al., 2024.[3][4]

Structure-Activity Relationship Insights

The presented data reveals key structural modifications that influence the anti-inflammatory activity of mollugin derivatives:

  • Substitution at the C-6 Phenolic Hydroxyl Group: Esterification or etherification of the C-6 hydroxyl group with various substituted aromatic and heteroaromatic moieties generally leads to a significant increase in NF-κB inhibitory activity compared to the parent compound, mollugin.

  • Effect of Phenylacetamide Substituents: In the phenylacetamide series (4a-i), the position of the substituent on the benzene ring was found to be crucial, with the order of activity being para > meta > ortho.[1] There was no significant difference observed between electron-donating and electron-withdrawing groups at the para position. However, the 4-bromophenylacetamide derivative (4f ) exhibited the most potent in vivo anti-inflammatory activity in its series.[1]

  • Heteroaromatic Substituents: The introduction of a thiophene ring, as seen in compound 6d , resulted in the most potent in vitro NF-κB inhibitory activity (IC50 = 3.81 µM).[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the anti-inflammatory activity of the this compound analogs.

In Vitro NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of the compounds on the transcriptional activity of NF-κB.

  • Cell Culture: HeLa cells are transiently co-transfected with a pNF-κB-Luc plasmid.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with the test compounds for 12 hours.

  • Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 12 hours to induce NF-κB activation.

  • Measurement: The luciferase activity is measured to determine the extent of NF-κB-dependent gene expression. The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then calculated.[5]

In Vivo Xylene-Induced Ear Edema Test in Mice

This in vivo model is used to assess the acute anti-inflammatory activity of the compounds.

  • Animal Model: An inflammatory response is induced in mice by the topical application of xylene to the ear.

  • Compound Administration: The test compounds, along with positive controls (ibuprofen and mesalazine), are administered intraperitoneally.

  • Evaluation: The degree of ear edema is measured after a specific time interval, and the percentage inhibition of inflammation is calculated by comparing the swelling in the treated groups to the control group.[1][2]

Visualizing the Mechanism of Action and Experimental Workflow

The primary mechanism of action for the anti-inflammatory effects of these mollugin derivatives is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general workflow for identifying and evaluating these compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB Degradation releases NF-kB_active Active NF-κB (p50/p65) NF-kB->NF-kB_active Translocates Mollugin_Derivatives Mollugin Derivatives Mollugin_Derivatives->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF-kB_active->Inflammatory_Genes Induces

Caption: The NF-κB signaling pathway and the inhibitory action of mollugin derivatives.

Experimental_Workflow Start Start: Mollugin Scaffold Synthesis Synthesis of Derivatives (Modification at C-6 OH) Start->Synthesis In_Vitro In Vitro Screening (NF-κB Luciferase Assay) Synthesis->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo In Vivo Testing (Xylene-Induced Ear Edema) SAR_Analysis->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: General experimental workflow for the development of mollugin-based anti-inflammatory agents.

References

Comparative Analysis of Dihydromollugin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological activities, and structure-activity relationships of dihydromollugin and its analogues, presenting key experimental data and methodologies for researchers in drug discovery and development.

This compound, a derivative of the naturally occurring naphthoquinone mollugin, has emerged as a scaffold of interest in medicinal chemistry. This guide provides a comparative analysis of this compound derivatives, summarizing their biological performance with supporting experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Summary: Biological Activity of Mollugin and its Derivatives

While specific comparative data on a wide range of this compound derivatives is limited in the current literature, extensive research on the parent compound, mollugin, and its various analogues provides valuable insights into their biological potential. The primary activities investigated include anti-inflammatory, anticancer, and antibacterial effects. The data presented below is for mollugin and its non-dihydrogenated derivatives, which serves as a crucial baseline for the future evaluation of this compound analogues.

Compound/DerivativeTarget/AssayActivity MetricResultReference
Mollugin TNF-α-induced NF-κB activation in HeLa cellsIC50> 100 µM[1]
Mollugin Xylene-induced ear edema in miceInhibition %49.72%[2]
Mollugin Analogue 4f Xylene-induced ear edema in miceInhibition %83.08%[3]
Mollugin Analogue 5k Xylene-induced ear edema in miceInhibition %81.77%[2]
Mollugin Analogue 6d NF-κB transcriptional activity in HeLa cellsIC503.81 µM[4]
Mollugin Analogue 15c U937 monocyte adhesion to HT-29 cellsInhibitionMore potent than mesalazine[5]
3,4-Dihydromollugin Analogue 3 Antibacterial activity against S. aureus (KCTC-1916)ActivityPotent at 100 µg/mL[6]
Mollugin-1,2,3-triazole derivative 14 Cytotoxicity against SMMC-7721 cellsIC50< 20 µM[7]
Mollugin-1,2,3-triazole derivative 17 Cytotoxicity against SMMC-7721 cellsIC50< 20 µM[7]

Key Biological Activities and Structure-Activity Relationships

Anti-Inflammatory Activity: A significant body of research has focused on the anti-inflammatory properties of mollugin and its derivatives, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][5][8][9] The NF-κB transcription factor is a critical regulator of inflammatory and immune responses.[2]

  • Mechanism of Action: Mollugin and its analogues have been shown to inhibit the activation of NF-κB induced by inflammatory stimuli like TNF-α and lipopolysaccharide (LPS).[2][10] This inhibition prevents the transcription of pro-inflammatory genes. Specifically, derivatives have been observed to suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1][2]

  • Structure-Activity Relationship (SAR): Modifications to the mollugin scaffold have yielded derivatives with significantly enhanced anti-inflammatory potency compared to the parent compound.[1][2][3]

    • Substitution at the C-6 phenolic hydroxyl group has been a successful strategy. For instance, the introduction of N-substituted phenyl chloroacetamides and N-substituted aromatic heterocyclic chloroacetamides has led to compounds with improved NF-κB inhibitory activity.[1]

    • Compound 4f , a derivative with modification at the C-6 position, demonstrated an 83.08% inhibition in the xylene-induced ear edema model, which was more potent than mollugin and the reference drug ibuprofen.[3]

    • Similarly, compound 5k showed 81.77% inhibition in the same model.[2]

    • Compound 6d exhibited the most potent NF-κB inhibitory activity with an IC50 value of 3.81 µM.[4]

Anticancer Activity: The anticancer effects of mollugin derivatives are also linked to the inhibition of the NF-κB pathway, which plays a role in oncogenesis.[7][10]

  • Mechanism of Action: By inhibiting NF-κB, mollugin can potentiate TNF-α-induced apoptosis and inhibit the proliferation of cancer cells.[10]

  • Structure-Activity Relationship (SAR): The introduction of a 1,2,3-triazole moiety to the mollugin backbone has been explored to enhance direct cytotoxicity against cancer cells.[7] Several of these derivatives displayed significant cytotoxicity against a panel of human cancer cell lines, with compounds 14 and 17 being particularly effective against the SMMC-7721 liver cancer cell line.[7]

Antibacterial and Antioxidant Activities: A study on novel mollugin analogues, including a 3,4-dihydromollugin derivative, revealed their potential as antibacterial and antioxidant agents.[6]

  • Antibacterial Activity: Compound 3 , a 3,4-dihydromollugin analogue, exhibited potent antibacterial activity against Staphylococcus aureus.[6]

  • Antioxidant Activity: Several of the synthesized mollugin analogues showed high antioxidant activity in the DPPH inhibition assay, with IC50 values significantly lower than the standard antioxidant BHT.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of mollugin derivatives.

NF-κB Luciferase Reporter Assay[1]

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded in 24-well plates.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 12 hours.

  • Induction: NF-κB activation is induced by adding TNF-α (10 ng/mL) for 30 minutes.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The results are normalized to the total protein concentration.

Western Blot Analysis for p65 Phosphorylation[1][2]

This technique is used to detect the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

  • Cell Treatment: HeLa or RAW264.7 cells are pre-treated with the test compounds and then stimulated with TNF-α or LPS.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 and a nuclear loading control (e.g., Topo-I).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xylene-Induced Ear Edema in Mice[1][3]

This in vivo assay assesses the anti-inflammatory activity of the compounds.

  • Animal Model: Male ICR mice are used for the experiment.

  • Compound Administration: The test compounds, dissolved in a suitable vehicle, are administered intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen or mesalazine), and a control group receives the vehicle alone.

  • Induction of Edema: After a set time (e.g., 30 minutes), a fixed amount of xylene is applied to the anterior surface of the right ear of each mouse to induce edema.

  • Measurement: After another set time (e.g., 1 hour), the mice are euthanized, and circular sections are removed from both the right (treated) and left (untreated) ears and weighed.

  • Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is then calculated relative to the control group.

MTT Assay for Cytotoxicity[1]

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: HeLa cells are seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway Inhibition by Mollugin Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex Activation TLR4->IKK_complex Activation IkappaBalpha IκBα IKK_complex->IkappaBalpha Phosphorylation p_IkappaBalpha p-IκBα IkappaBalpha->p_IkappaBalpha p65_p50 p65/p50 (NF-κB) p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 Phosphorylation p_IkappaBalpha->p65_p50 Degradation & Release p_p65_p50_n p-p65/p50 p_p65_p50->p_p65_p50_n Nuclear Translocation Mollugin_Derivatives Mollugin Derivatives Mollugin_Derivatives->IKK_complex Inhibition Mollugin_Derivatives->p_p65_p50 Inhibition of Translocation Gene_Transcription Pro-inflammatory Gene Transcription p_p65_p50_n->Gene_Transcription Induction

Caption: Inhibition of the NF-κB signaling pathway by mollugin derivatives.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Evaluating Anti-inflammatory Activity cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Mollugin Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity NFkB_Assay NF-κB Luciferase Reporter Assay Cytotoxicity->NFkB_Assay Western_Blot Western Blot (p-p65) NFkB_Assay->Western_Blot Ear_Edema Xylene-Induced Ear Edema Model Western_Blot->Ear_Edema SAR_Analysis Structure-Activity Relationship Analysis Ear_Edema->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Unraveling the Mechanism of Action of Dihydromollugin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a naphthoic acid ester isolated from Rubia cordifolia, has garnered interest for its potential therapeutic activities, including anti-tumor and antiviral effects.[1][2] While direct and extensive research on the specific mechanism of action of this compound is limited, valuable insights can be drawn from studies on its parent compound, mollugin, and its synthetic derivatives. This guide provides a comparative overview of the known anti-inflammatory mechanisms of mollugin and its analogues, offering a predictive framework for understanding this compound's potential biological activity. The primary mechanism of action for mollugin and its derivatives appears to be the inhibition of key inflammatory signaling pathways, most notably the NF-κB and JAK-STAT pathways.[3][4][5][6]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of mollugin and its derivatives have been evaluated in various in vitro and in vivo models. A central theme emerging from these studies is the significant inhibition of pro-inflammatory mediators.

Table 1: Comparison of the Inhibitory Effects of Mollugin and its Derivatives

CompoundTarget PathwayKey FindingsReference Cell Line/ModelQuantitative Data (IC50, % Inhibition, etc.)
Mollugin (M1) NF-κBSuppressed TNF-α-induced NF-κB transcriptional activity and subsequent expression of chemokines (MCP-1, IL-8) and adhesion molecules (ICAM-1).[3]HT-29 human colon epithelial cellsSignificantly inhibited U937 monocytic cell adhesion to HT-29 cells at 20 µM.[3]
Mollugin JAK-STATInhibited LPS-induced phosphorylation of JAK2, STAT1, and STAT3. Attenuated the expression of iNOS, IL-1β, and IL-6.[4]RAW264.7 macrophagesSignificantly reduced NO, iNOS, IL-1β, and IL-6 expression.[4]
Mollugin Derivative (5k) NF-κBShowed the most potent anti-inflammatory activity by down-regulating NF-κB expression, possibly by suppressing LPS-induced p65 protein expression.[5]Xylene-induced ear edema in mice81.77% inhibition of inflammation (intraperitoneal administration), significantly more potent than mollugin (49.72%).[5]
Mollugin Derivative (6d) NF-κBExhibited promising inhibitory activity against NF-κB transcription and down-regulated NF-κB expression, possibly by suppressing TNF-α-induced p65 protein expression.[6]TNF-α-induced NF-κB activation in 293T-NF-κB-Luc cellsIC50 = 3.81 µM.[6]
Mollugin Derivative (4f) NF-κBShowed the most potent in vivo anti-inflammatory activity.[6]Xylene-induced ear edema in mice83.08% inhibition of inflammation (intraperitoneal administration).[6]
This compound Hepatitis B VirusShowed antiviral activity against Hepatitis B virus.[2]Hep 3B2 cellsIC50: 2 µg/mL; CC50: 8.2 µg/mL.[2]

Signaling Pathways

The anti-inflammatory effects of mollugin and its derivatives are primarily attributed to their ability to modulate specific signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][6] Mollugin and its derivatives have been shown to effectively inhibit this pathway.[3][5][6]

NF_kappaB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ub Ub IκBα->Ub Ubiquitination Proteasome Proteasome IκBα->Proteasome Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Ub->Proteasome Mollugin_Derivatives Mollugin & Derivatives Mollugin_Derivatives->IKK Complex Inhibition Mollugin_Derivatives->NF-κB (p50/p65)_n Inhibition of Translocation DNA DNA NF-κB (p50/p65)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Figure 1: Inhibition of the NF-κB signaling pathway by mollugin and its derivatives.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical route for inflammatory cytokine signaling. Mollugin has been demonstrated to interfere with this pathway, suggesting a broader anti-inflammatory profile.[4]

JAK_STAT_Pathway LPS LPS Receptor Receptor LPS->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT1/3 STAT1/3 JAK2->STAT1/3 Phosphorylation p-STAT1/3 p-STAT1/3 (Dimer) STAT1/3->p-STAT1/3 Dimerization p-STAT1/3_n p-STAT1/3 p-STAT1/3->p-STAT1/3_n Translocation Mollugin Mollugin Mollugin->JAK2 Inhibition DNA DNA p-STAT1/3_n->DNA Binding Inflammatory Genes Inflammatory Gene Expression DNA->Inflammatory Genes Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Cell Culture (e.g., RAW264.7, HT-29) Compound_Treatment Compound Treatment (Mollugin/Derivatives) Cell_Culture->Compound_Treatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Compound_Treatment->Stimulation Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-JAK2, p-STAT, p-p65) Stimulation->Western_Blot Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Animal_Model Animal Model (Xylene-induced ear edema) Compound_Admin Compound Administration (i.p.) Animal_Model->Compound_Admin Inflammation_Induction Xylene Application Compound_Admin->Inflammation_Induction Edema_Measurement Measurement of Ear Edema Inflammation_Induction->Edema_Measurement

References

Independent Validation of Dihydromollugin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Dihydromollugin and related compounds, focusing on anti-inflammatory and anticancer activities. Due to the limited publicly available experimental data specifically for this compound, this document leverages data from its parent compound, Mollugin, and its other derivatives to provide a framework for potential bioactivity and to highlight the necessity for independent validation. Standard therapeutic agents, Ibuprofen and Doxorubicin, are included for benchmarking purposes.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data for the anti-inflammatory and anticancer activities of Mollugin derivatives and standard drugs. No specific experimental IC50 or percentage inhibition values for this compound were found in the reviewed literature.

Table 1: Anti-inflammatory Activity of Mollugin Derivatives and Ibuprofen

Compound/DrugAssayCell Line/ModelConcentration/Dose% InhibitionIC50Citation
Mollugin NF-κB transcriptional activityHT-2920 µMSignificant suppression>100 µM[1][2]
Mollugin Derivative 4f Xylene-induced ear edema in mice-Intraperitoneal83.08%-[3]
Mollugin Derivative 6d NF-κB transcriptional activityHeLa--3.81 µM[2][3]
Mollugin Derivative 5k Xylene-induced ear edema in mice-Intraperitoneal81.77%-[4]
Ibuprofen Xylene-induced ear edema in mice-Intraperitoneal47.51%-[4]

Table 2: Anticancer Activity of Mollugin Derivatives and Doxorubicin

Compound/DrugCell LineAssayIC50 (µM)Citation
Mollugin Derivative 14 HL-60MTS Assay<20[5]
Mollugin Derivative 17 SMMC-7721MTS Assay<20[5]
Doxorubicin HepG2Cell Viability~11.1[6]
Doxorubicin HeLaCell Viability~1.7[6]
Doxorubicin SNU449Cell Viability218 (24h)[7]

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below to facilitate the independent validation of this compound's bioactivity.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity validation.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (Inflammation) Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates This compound This compound This compound->JAK Inhibits?

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->HER2 Inhibits?

Caption: Hypothesized inhibition of the HER2 signaling pathway by this compound.

Experimental_Workflow Start Start: this compound Sample AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB, Griess) Start->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Start->Anticancer DataAnalysis Data Analysis (IC50, % Inhibition) AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) DataAnalysis->Mechanism Conclusion Conclusion on Bioactivity Mechanism->Conclusion

Caption: General workflow for the independent validation of this compound bioactivity.

References

Dihydromollugin: A Preclinical Assessment of Efficacy in Inflammation Compared to Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Dihydromollugin, a natural naphthoic acid ester derived from the plant Rubia cordifolia, and its parent compound, mollugin, have emerged as subjects of preclinical interest due to their anti-inflammatory properties. This guide provides a comparative analysis of the available preclinical efficacy data for this compound and its derivatives against established standard-of-care drugs for inflammatory conditions, primarily focusing on their shared mechanism of action: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

It is crucial to underscore that this compound and its analogues are in the early stages of research, with data confined to in vitro and in vivo animal studies. In contrast, the standard-of-care drugs discussed herein have undergone rigorous clinical trials and have well-established efficacy and safety profiles in humans. This comparison, therefore, serves as a preliminary guide for researchers and drug development professionals to gauge the potential of this novel compound class in the broader context of inflammatory disease treatment.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Its dysregulation is implicated in a multitude of inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Both mollugin derivatives and several standard-of-care anti-inflammatory drugs exert their effects by modulating this critical pathway.

experimental_workflow_in_vitro Cell_Culture Cell Culture (e.g., HEK293T, HeLa) Transfection Transfection with NF-κB Luciferase Reporter Cell_Culture->Transfection Pre-treatment Pre-treatment with Test Compound Transfection->Pre-treatment Stimulation Stimulation with TNF-α Pre-treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Analysis Data Analysis (IC50 Calculation) Luciferase_Assay->Data_Analysis

Unraveling the Molecular Targets of Dihydromollugin: A Comparative Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. Dihydromollugin, a natural naphthoic acid ester derived from Rubia cordifolia, has demonstrated potential as both an antiviral and anti-tumor agent. This guide provides a comprehensive comparison of the known and putative targets of this compound, with a focus on cross-validation across different cell lines, supported by experimental data and detailed protocols.

Unveiling the Antiviral Mechanism in Hepatitis B Virus (HBV)

Initial investigations into the bioactivity of this compound have highlighted its inhibitory effects on the Hepatitis B virus (HBV). Studies utilizing the HBV-positive human hepatoma cell line, HepG2.2.15, have been instrumental in elucidating its potential mechanism of action. While direct molecular targets of this compound are still under active investigation, research on analogous compounds and related pathways offers valuable insights.

A study on a structurally similar helioxanthin analogue, 8-1, revealed a novel antiviral mechanism involving the post-transcriptional downregulation of critical hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, in HBV-producing cells.[1] This action effectively diminishes HBV promoter activity, leading to a reduction in viral gene expression and replication.[1] Given the structural similarities, it is plausible that this compound may exert its anti-HBV effects through a comparable mechanism.

Furthermore, research on another natural compound, Dihydromyricetin, in HepG2.2.15 cells has shown that it can suppress HBV replication by activating key cellular signaling pathways, including NF-κB and MAPKs, as well as inducing autophagy.[2] These findings suggest that this compound's antiviral activity might also involve the modulation of host cellular pathways to create an environment unfavorable for viral propagation.

Table 1: Comparative Effects of this compound and Related Compounds on HBV Replication in HepG2.2.15 Cells

CompoundReported Mechanism of ActionKey Molecular EventsReference
This compound Antiviral activity against HBVTargets not yet definitively identified.Inferred from activity in HepG2.2.15 cells
Helioxanthin Analogue 8-1 Inhibition of HBV replicationPost-transcriptional downregulation of HNF-4 and HNF-3.[1][1]
Dihydromyricetin Inhibition of HBV replicationActivation of NF-κB, MAPKs, and autophagy.[2][2]

Experimental Protocols for Target Validation

To rigorously validate the potential molecular targets of this compound, a multi-pronged experimental approach is essential. The following are detailed methodologies for key experiments that can be employed.

Affinity Chromatography and Pull-Down Assays for Target Identification

This technique is designed to isolate and identify proteins that directly bind to this compound.

Experimental Workflow:

cluster_0 Preparation cluster_1 Interaction cluster_2 Identification Dihydromollugin_Derivative Synthesize this compound with an affinity tag Immobilization Immobilize tagged this compound to chromatography beads Dihydromollugin_Derivative->Immobilization Incubation Incubate cell lysate with this compound-beads Immobilization->Incubation Cell_Lysate Prepare cell lysate (e.g., HepG2.2.15, cancer cell lines) Cell_Lysate->Incubation Wash Wash beads to remove non-specific binders Incubation->Wash Elution Elute this compound and bound proteins Wash->Elution MS_Analysis Identify proteins by Mass Spectrometry Elution->MS_Analysis cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Culture Culture different cell lines (e.g., HepG2.2.15, cancer cell lines) Treatment Treat cells with this compound or vehicle control Cell_Culture->Treatment Lysis_Digestion Lyse cells and digest proteins into peptides Treatment->Lysis_Digestion LC_MS Analyze peptides by LC-MS/MS Lysis_Digestion->LC_MS Quantification Quantify protein abundance (e.g., using iTRAQ or label-free methods) LC_MS->Quantification Bioinformatics Identify differentially expressed proteins and perform pathway analysis Quantification->Bioinformatics Dihydromollugin_Structure 3D Structure of This compound Docking_Algorithm Molecular Docking Simulation Dihydromollugin_Structure->Docking_Algorithm Protein_Database Database of Protein Structures (e.g., PDB) Protein_Database->Docking_Algorithm Binding_Affinity Calculate Binding Affinity and Pose Docking_Algorithm->Binding_Affinity Rank_Targets Rank Potential Targets Binding_Affinity->Rank_Targets Experimental_Validation Prioritize for Experimental Validation Rank_Targets->Experimental_Validation

References

Safety Operating Guide

Safe Disposal of Dihydromollugin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dihydromollugin is critical for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is mandatory.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with general laboratory standards.

Hazard Identification and Classification

This compound is categorized as a hazardous substance. Its primary risks are associated with ingestion and environmental release.[1] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by an institution's safety office.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Precautionary Code
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed P301 + P312, P330
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life P273, P391
Chronic Aquatic Toxicity Category 1 H410: Very toxic to aquatic life with long lasting effects P501

Source: this compound Safety Data Sheet[1]

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure.

Table 2: Recommended PPE for Handling this compound

Protection Type Specification Rationale
Eye/Face Safety goggles with side-shields Protects against splashes and dust.[3]
Hand Protective, impermeable gloves Prevents skin contact.
Body Impervious clothing, lab coat Protects against contamination of personal clothing.[1]

| Respiratory | Use in a well-ventilated area or with a suitable respirator | Avoid inhalation of dust or aerosols.[1] |

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is to avoid environmental release .[1] The substance must not be disposed of down the drain or in regular trash.[2][4] All hazardous wastes must be managed through an official hazardous waste collection program.[2]

Step 1: Waste Segregation

Proper segregation is the first step in the waste management hierarchy.

  • Identify: Clearly identify all waste containing this compound, including pure substance, solutions, and contaminated materials like gloves or absorbent pads.

  • Segregate: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing of incompatible substances.[5][6] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Waste Collection and Containerization

All this compound waste must be collected in a designated, compatible container.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting screw cap.[5] Plastic containers are often preferred.[7] The container must not react with or absorb the contents.[5]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." Note the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Filling: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[5] Keep the container closed at all times except when adding waste.[2][5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation.[5][7]

  • Conditions: The SAA should be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks. Store away from heat and direct sunlight.[1]

  • Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[5]

Step 4: Final Disposal

The final disposal must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]

  • Regulatory Compliance: The precautionary statement P501 mandates that the contents and container be disposed of at an approved waste disposal plant.[1] This ensures compliance with federal, state, and local regulations.[7]

Step 5: Decontamination and Empty Container Management
  • Equipment Decontamination: Decontaminate any surfaces or non-disposable equipment that came into contact with this compound by scrubbing with alcohol.[1] Collect the cleaning materials (e.g., wipes, rinsate) as hazardous waste.

  • Empty Containers: A container that held this compound is not considered "empty" until all waste has been removed to the extent possible.[6] Given its high aquatic toxicity, it is prudent to triple-rinse the empty container with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface all labels on the container before disposing of it as regular trash.[2]

Accidental Release and Spill Procedures

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Wear PPE: Don full personal protective equipment before attempting to clean the spill.[1]

  • Containment: Prevent the spill from spreading or entering drains or waterways.[1]

  • Cleanup: For liquid spills, absorb the material with an inert, finely-powdered binder like diatomite.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Disposal of Cleanup Material: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container for disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Dihydromollugin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Select Compatible Container with Screw Cap segregate->container label_container Label as 'Hazardous Waste: This compound' container->label_container collect_waste Collect Waste in Container (Do Not Overfill) label_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa inspect Weekly Inspection for Leaks store_saa->inspect contact_ehs Request Pickup from Institution's EHS Office inspect->contact_ehs end Dispose via Approved Hazardous Waste Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Dihydromollugin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dihydromollugin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical that requires careful handling due to its potential health and environmental hazards.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks associated with its use.

Quantitative Exposure and Hazard Data

While specific occupational exposure limits for this compound have not been established, the compound's known hazards necessitate stringent control measures.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Safe Handling of this compound

This protocol details the step-by-step methodology for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound, especially when handling the powder form, must be conducted in a well-ventilated area with an appropriate exhaust ventilation system, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant protective gloves are mandatory. While the specific glove type was not detailed in the provided information, nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for integrity before use and replace them immediately if they become contaminated.

  • Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder or if there is a risk of aerosol generation.[1] The specific type of respirator should be selected based on a risk assessment of the planned procedure.

3. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with eyes and skin.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Storage: Keep the this compound container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[1]

4. Spill Management:

  • Containment: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1]

  • Decontamination: The specific decontamination procedure was not outlined in the provided search results. Follow your institution's established protocols for chemical spills.

5. Disposal:

  • Waste Container: Dispose of this compound and any contaminated materials in a designated and approved waste disposal container.[1]

  • Environmental Precaution: Avoid releasing the chemical into the environment.[1] All disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.

Dihydromollugin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Personal Protective Equipment (PPE) prep_vent->prep_ppe prep_safety Verify Safety Station Access (Eyewash, Shower) prep_ppe->prep_safety handle_weigh Weigh/Measure Compound (Avoid Dust/Aerosol) prep_safety->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_dispose Dispose of Waste in Approved Container cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.